molecular formula C17H19N3 B12419081 Mirtazapine-d4

Mirtazapine-d4

Cat. No.: B12419081
M. Wt: 269.38 g/mol
InChI Key: RONZAEMNMFQXRA-YQUBHJMPSA-N
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Description

Mirtazapine-d4 is a useful research compound. Its molecular formula is C17H19N3 and its molecular weight is 269.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H19N3

Molecular Weight

269.38 g/mol

IUPAC Name

3,3,4,4-tetradeuterio-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i9D2,10D2

InChI Key

RONZAEMNMFQXRA-YQUBHJMPSA-N

Isomeric SMILES

[2H]C1(C(N2C(CN1C)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H]

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4

Origin of Product

United States

Foundational & Exploratory

What is Mirtazapine-d4 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mirtazapine-d4, its chemical properties, and its principal application in research as an internal standard for quantitative bioanalysis. This document details experimental protocols and presents key data in a structured format to facilitate its use in a laboratory setting.

Introduction to this compound

This compound is a deuterated form of Mirtazapine, an atypical tetracyclic antidepressant. In this compound, four hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties or chromatographic behavior. These characteristics make it an ideal internal standard for the accurate quantification of Mirtazapine in complex biological matrices such as plasma and serum.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based assays. They co-elute with the unlabeled analyte and experience similar ionization effects and fragmentation patterns, allowing for precise correction of variations that can occur during sample preparation and analysis.

Chemical Properties of Mirtazapine and this compound

The key chemical properties of Mirtazapine and its deuterated analog, this compound, are summarized in the table below.

PropertyMirtazapineThis compound
Synonyms Org 3770, Remeron2-Methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4
CAS Number 61337-67-51215898-55-7
Molecular Formula C₁₇H₁₉N₃C₁₇H₁₅D₄N₃
Molecular Weight 265.35 g/mol 269.38 g/mol
Chemical Structure See Diagram 1See Diagram 1

cluster_mirtazapine Mirtazapine cluster_mirtazapine_d4 This compound Mirtazapine Mirtazapine Mirtazapine_d4 Mirtazapine_d4

Diagram 1: Chemical Structures of Mirtazapine and this compound

Primary Use in Research: Internal Standard for Bioanalysis

The primary application of this compound in a research setting is as an internal standard for the quantification of Mirtazapine in biological samples, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is particularly crucial in pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and bioequivalence studies where accurate and precise measurements are essential.

The Rationale for Using a Stable Isotope-Labeled Internal Standard

Mirtazapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2, CYP2D6, and CYP3A4. The main metabolic pathways are N-demethylation to form N-desmethylmirtazapine and 8-hydroxylation to form 8-hydroxymirtazapine, followed by glucuronide conjugation. The use of a stable isotope-labeled internal standard like this compound is critical to account for:

  • Variability in sample preparation: Losses during extraction, evaporation, and reconstitution steps are compensated for.

  • Matrix effects: Differences in ionization efficiency due to co-eluting compounds from the biological matrix are normalized.

  • Instrumental variability: Fluctuations in injection volume and mass spectrometer response are corrected.

Mirtazapine Mirtazapine N_desmethylmirtazapine N-desmethylmirtazapine Mirtazapine->N_desmethylmirtazapine CYP1A2, CYP3A4 (N-demethylation) _8_hydroxymirtazapine 8-hydroxymirtazapine Mirtazapine->_8_hydroxymirtazapine CYP2D6, CYP1A2 (8-hydroxylation) Glucuronide_conjugates Glucuronide Conjugates N_desmethylmirtazapine->Glucuronide_conjugates _8_hydroxymirtazapine->Glucuronide_conjugates

Diagram 2: Simplified Metabolic Pathway of Mirtazapine

Experimental Protocol: Quantification of Mirtazapine in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the quantification of Mirtazapine in human plasma using this compound as an internal standard. This protocol is a composite based on several published methods.

Materials and Reagents
  • Mirtazapine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (blank)

Sample Preparation: Protein Precipitation
  • Aliquots of 200 µL of human plasma are transferred to microcentrifuge tubes.

  • 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) is added to each plasma sample, except for the blank.

  • The samples are vortex-mixed for 30 seconds.

  • 400 µL of methanol is added to precipitate proteins.

  • The samples are vortex-mixed for 2 minutes.

  • The samples are centrifuged at 10,000 x g for 10 minutes at 4°C.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 200 µL of the mobile phase.

  • The reconstituted sample is transferred to an autosampler vial for LC-MS/MS analysis.

start Start: Human Plasma Sample (200 µL) add_is Add this compound Internal Standard (25 µL) start->add_is vortex1 Vortex (30s) add_is->vortex1 add_methanol Add Methanol (400 µL) for Protein Precipitation vortex1->add_methanol vortex2 Vortex (2 min) add_methanol->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (N₂, 40°C) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Diagram 3: Experimental Workflow for Plasma Sample Preparation

Liquid Chromatography Conditions
ParameterValue
LC System Agilent 1200 Series or equivalent
Column Agilent Eclipse XDB C-18 (100 x 2.1 mm, 3.5 µm)
Mobile Phase 10 mM Ammonium Acetate / Acetonitrile / Formic Acid (60/40/0.1, v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time 3.2 minutes
Mass Spectrometry Conditions
ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table below
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 50 psi
Capillary Voltage 4000 V
MRM Transitions for Quantification

The following Multiple Reaction Monitoring (MRM) transitions are typically used for the quantification of Mirtazapine and this compound.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Mirtazapine 266.35195.31
This compound (Internal Standard) 270.38 (inferred)199.33 (inferred) or 195.31

Note: The exact product ion for this compound may vary depending on the fragmentation pattern. Often, the same product ion as the unlabeled compound is monitored if the deuterium atoms are not part of the fragmented portion.

Method Validation and Performance

A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters from published studies are summarized below.

Validation ParameterTypical Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 ng/mL
Intra- and Inter-day Precision (%CV) < 15%
Intra- and Inter-day Accuracy (%Bias) ± 15%
Extraction Recovery > 85%

Conclusion

This compound is an indispensable tool for researchers and drug development professionals requiring accurate and precise quantification of Mirtazapine in biological matrices. Its use as an internal standard in LC-MS/MS methods ensures high-quality data for pharmacokinetic, toxicokinetic, and clinical studies. The detailed experimental protocol and performance data provided in this guide serve as a valuable resource for the development and validation of robust bioanalytical assays.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Mirtazapine-d4: Chemical Structure and Isotopic Labeling

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the antidepressant Mirtazapine. The guide details its chemical structure, isotopic labeling, and applications in quantitative analysis, particularly as an internal standard in mass spectrometry-based assays. It also includes detailed experimental protocols for its use and synthesis, alongside visual representations of key processes and pathways to support research and development.

Introduction to Mirtazapine and Isotopic Labeling

Mirtazapine is a tetracyclic piperazino-azepine that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][] Its mechanism of action involves the antagonism of central presynaptic α2-adrenergic receptors, which enhances the release of norepinephrine and serotonin.[] Additionally, Mirtazapine is a potent antagonist of 5-HT2, 5-HT3, and histamine H1 receptors.[1][3][4]

Stable isotope-labeled compounds, such as this compound, are essential tools in drug development and clinical mass spectrometry.[1][5] In these molecules, one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium, 2H or D, for hydrogen). This compound is used as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Mirtazapine in biological matrices like plasma.[3] Its identical chemical properties to the unlabeled drug ensure it behaves similarly during sample preparation and analysis, while its different mass allows for distinct detection by a mass spectrometer.

Chemical Structure and Isotopic Labeling of this compound

This compound is structurally identical to Mirtazapine, with the exception of four hydrogen atoms that have been substituted with deuterium atoms. The labeling is specifically located on the piperazine ring at positions 3 and 4.

Chemical Name: 2-Methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4[6][7]

Racemic Nature: The chemical structure of Mirtazapine contains a chiral center, and the commercially available drug is a racemic mixture.[8]

Quantitative Data for this compound

The key physicochemical properties of this compound are summarized in the table below, alongside data for the unlabeled parent compound for comparison.

PropertyThis compoundMirtazapine
Chemical Formula C₁₇H₁₅D₄N₃[6]C₁₇H₁₉N₃[9]
Molecular Weight 269.38 g/mol [6][7]265.36 g/mol [8]
Monoisotopic Mass 269.1825 g/mol 265.1579 g/mol [10]
CAS Number 1215898-55-7[6]85650-52-8[7][9]
Purity (Isotopic) ≥99% atom D[]Not Applicable
Purity (Chemical) ≥99%[]Not Applicable

Experimental Protocols

This protocol describes a validated method for the determination of Mirtazapine in human plasma, using this compound as an internal standard (IS). This method is adapted from established procedures for quantifying Mirtazapine and its metabolites.[11][12]

4.1.1. Sample Preparation: Protein Precipitation

  • To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution (e.g., at 100 ng/mL in methanol).

  • Vortex the mixture for 10 seconds.

  • Add 500 µL of methanol to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a 5-10 µL aliquot of the supernatant into the HPLC-MS/MS system.

4.1.2. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Isocratic elution with 0.1% Formic Acid in Acetonitrile and 0.1% Formic Acid in Water (e.g., 30:70 v/v)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Run Time ~2.0 minutes

4.1.3. Mass Spectrometer Settings

ParameterCondition
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
MRM Transitions Mirtazapine: Q1: 266.2 m/z → Q3: 195.1 m/z This compound (IS): Q1: 270.2 m/z → Q3: 199.1 m/z
Collision Energy Optimized for specific instrument (typically 20-35 eV)

The synthesis of this compound follows the established synthetic routes for Mirtazapine, utilizing a deuterated precursor. The key step is the acid-catalyzed cyclization of a piperazine-substituted pyridine methanol derivative.[13][14][15]

4.2.1. Reaction Scheme

The synthesis involves the cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol-d4 (or a related deuterated precursor) using a strong acid like concentrated sulfuric acid.

4.2.2. General Procedure

  • Dissolve the deuterated precursor, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol-d4, in a suitable solvent such as 1,2-dichlorobenzene or tetrahydrofuran to prevent agglomeration.[13][15]

  • Slowly add concentrated sulfuric acid to the solution while stirring at a controlled temperature (e.g., 50°C).[13]

  • Maintain the reaction for several hours (e.g., 15 hours) until completion, monitored by a technique like HPLC.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding the mixture to ice-cold water.

  • Basify the aqueous solution with a strong base (e.g., sodium hydroxide) to a pH of approximately 10 to precipitate the crude product.

  • Extract the this compound product with an organic solvent such as dichloromethane or propanol.[14]

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate and heptane) to obtain this compound of high chemical and isotopic purity.

Visualizations of Workflows and Pathways

The following diagram illustrates the workflow for quantifying Mirtazapine in a biological sample using this compound as an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (contains Mirtazapine) add_is Spike with this compound (IS) plasma->add_is precip Protein Precipitation (Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separation Chromatographic Separation (C18) inject->separation detection MS/MS Detection (MRM) separation->detection integrate Peak Area Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantify Mirtazapine (vs. Calibration Curve) ratio->quantify precursor 2-(Piperazin-1-yl)pyridine-3-methanol Derivative product Mirtazapine Tetracyclic Core precursor->product Intramolecular Cyclization reagent Strong Acid (e.g., H₂SO₄) reagent->product cluster_metabolites Primary Metabolites mirtazapine Mirtazapine desmethyl N-Desmethylmirtazapine (Active) mirtazapine->desmethyl CYP3A4 hydroxy 8-Hydroxymirtazapine mirtazapine->hydroxy CYP2D6, CYP1A2 n_oxide Mirtazapine N-Oxide mirtazapine->n_oxide CYP3A4 conjugation Glucuronide Conjugation (Phase II Metabolism) desmethyl->conjugation hydroxy->conjugation

References

An In-depth Technical Guide to the Synthesis and Purification of Mirtazapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Mirtazapine-d4, an isotopically labeled analog of the atypical antidepressant Mirtazapine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the areas of medicinal chemistry, pharmacology, and analytical chemistry where stable isotope-labeled internal standards are crucial for quantitative bioanalysis.

Introduction

This compound is a deuterated form of Mirtazapine, a tetracyclic antidepressant used in the treatment of major depressive disorder. The incorporation of deuterium atoms into the Mirtazapine molecule provides a stable isotope-labeled standard that is essential for pharmacokinetic and metabolic studies. Its use as an internal standard in mass spectrometry-based assays allows for precise and accurate quantification of Mirtazapine in biological matrices. This guide outlines a potential synthetic pathway and details established purification techniques applicable to this compound, supported by experimental data and visual workflows.

Synthesis of this compound

While specific, detailed proprietary methods for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of Mirtazapine and general techniques for deuterium labeling. The proposed synthesis involves the introduction of deuterium atoms at the piperazine ring of a suitable precursor.

A potential precursor for the synthesis is desmethylmirtazapine. The synthesis of [¹¹C]Mirtazapine has been achieved through the N-methylation of its desmethyl precursor using [¹¹C]methyl iodide.[1] This suggests a viable strategy for introducing a deuterated methyl group if Mirtazapine-d3 were the target. For this compound, where the deuterium atoms are typically located on the piperazine ring, a different approach is necessary.

One feasible method involves the use of a deuterated reducing agent, such as lithium aluminum deuteride (LAD), to reduce an amide precursor. This general strategy has been successfully employed for the deuterium labeling of other piperazine-containing pharmaceuticals.

Proposed Synthetic Pathway:

A logical approach to the synthesis of this compound would involve the cyclization of a deuterated precursor. The synthesis of Mirtazapine itself is often achieved through the cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol using a strong acid like concentrated sulfuric acid.[2] To introduce deuterium atoms onto the piperazine ring, one could start with a deuterated piperazine derivative.

Alternatively, a late-stage deuteration of a Mirtazapine precursor could be explored. However, achieving regioselective deuteration on the piperazine ring of a complex molecule can be challenging. Therefore, building the molecule with a pre-deuterated fragment is often a more controlled approach.

Synthesis_Pathway cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Steps cluster_product Final Product Deuterated_Piperazine_Precursor Deuterated Piperazine Precursor Coupling Nucleophilic Substitution Deuterated_Piperazine_Precursor->Coupling Pyridyl_Fragment 2-chloro-3-cyanopyridine Pyridyl_Fragment->Coupling Reduction_Nitrile Nitrile Reduction Coupling->Reduction_Nitrile Cyclization Intramolecular Cyclization Reduction_Nitrile->Cyclization N_Methylation N-Methylation Cyclization->N_Methylation Mirtazapine_d4 This compound N_Methylation->Mirtazapine_d4

Caption: Proposed Synthetic Pathway for this compound.

Note: This is a generalized proposed pathway. The actual synthesis may involve different protecting groups and reaction conditions to optimize yield and purity.

Purification of this compound

The purification of this compound is a critical step to ensure its suitability as an internal standard. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and recrystallization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the purification and analysis of Mirtazapine and its analogs. Several methods have been developed for the determination of Mirtazapine in various matrices, and these can be adapted for the purification of this compound.

Table 1: Reported HPLC Methods for Mirtazapine Analysis

ParameterMethod 1Method 2Method 3
Column C18 (e.g., Chromolith)[3]Reversed-phase C18C18 (250 x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile:Phosphate buffer (pH 3, 20:80, v/v)[3]Acetonitrile:10 mM Ammonium Acetate/Formic Acid (60:40:0.1, v/v/v)0.1% Formic acid:Acetonitrile (80:20, v/v)[4]
Flow Rate 2 mL/min[3]0.5 mL/min1.0 mL/min[4]
Detection Fluorescence (Ex: 290 nm, Em: 350 nm)[3]ESI-MS/MSUV at 291 nm[4]
Run Time < 5 minutes[3]3.2 minutesNot specified
Internal Standard Zolpidem[3]DiazepamNot applicable for purification

For preparative HPLC, the conditions would be scaled up from these analytical methods. This would involve using a larger diameter column and a higher flow rate to process larger quantities of the crude product. The fractions containing the purified this compound would be collected, and the solvent removed to yield the final product.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Mobile Phase Crude_Product->Dissolution Injection Inject onto Preparative HPLC Dissolution->Injection Separation Isocratic/Gradient Elution Injection->Separation Fraction_Collection Collect Fractions Containing this compound Separation->Fraction_Collection Solvent_Evaporation Evaporate Solvent Fraction_Collection->Solvent_Evaporation Purity_Analysis Analyze Purity by Analytical HPLC/MS Solvent_Evaporation->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

References

A Comprehensive Technical Guide on the Physical and Chemical Properties of Deuterated Mirtazapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated mirtazapine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced characteristics of this isotopically labeled compound. The guide details quantitative data, experimental protocols, and key biological pathways, offering a foundational resource for further research and application.

Physical and Chemical Properties

Mirtazapine is a tetracyclic antidepressant classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in medicinal chemistry to improve the pharmacokinetic profiles of drugs.[2] This modification can influence the rate of metabolic processes, potentially leading to enhanced therapeutic efficacy and safety.

The most common deuterated form of mirtazapine is Mirtazapine-d3, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This site is a primary location for metabolic N-demethylation.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for both mirtazapine and its deuterated analog, Mirtazapine-d3, for comparative analysis.

PropertyMirtazapineMirtazapine-d3
IUPAC Name (±)-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][3]benzazepine5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(15),8,10,12,16,18-hexaene[4]
Molecular Formula C₁₇H₁₉N₃[5]C₁₇H₁₆D₃N₃[4]
Molecular Weight 265.35 g/mol [5]268.37 g/mol [4]
Melting Point 114-116 °C[5][6]Data not available
pKa 7.1[1]Data not available
Solubility Slightly soluble in water[5]Data not available
Appearance White crystalline solid[1]Data not available
LogP 2.9[5]3.3 (Computed)[4]
Protein Binding ~85%[6]Data not available
Bioavailability ~50%[6]Data not available

Spectroscopic Data

The structural confirmation of mirtazapine and its deuterated analogs relies on various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are essential for confirming the molecular structure and successful incorporation of deuterium atoms.[1][7][8] The absence of a proton signal at the corresponding chemical shift for the N-methyl group in the ¹H NMR spectrum of Mirtazapine-d3 would confirm deuteration.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS-MS) are used for identification and fragmentation analysis.[1][5] For Mirtazapine-d3, a molecular ion peak shifted by +3 m/z units compared to the non-deuterated compound would be expected.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of deuterated mirtazapine. The following sections outline representative protocols based on established methods for mirtazapine.

A. Synthesis of Mirtazapine

A common synthetic route for mirtazapine involves a multi-step process.[6][9][10] Deuteration is typically achieved by using a deuterated reagent in the appropriate step. For Mirtazapine-d3, a deuterated methylating agent would be used.

  • Step 1: Condensation Reaction: A condensation reaction between 2-chloro-3-cyanopyridine and 1-phenylpiperazine.

  • Step 2: Hydrolysis: The resulting nitrile is hydrolyzed under basic conditions (e.g., potassium hydroxide) to form the carboxylic acid intermediate.[11]

  • Step 3: Reduction: The carboxylic acid is reduced to a primary alcohol, for instance using Lithium Aluminum Hydride (LiAlH₄).[10]

  • Step 4: Cyclization: The alcohol intermediate is cyclized using a strong acid like concentrated sulfuric acid to form the tetracyclic core of mirtazapine.[9]

  • Step 5: N-Methylation (Deuteration Step): The secondary amine on the piperazine ring is methylated. To produce Mirtazapine-d3, a deuterated methylating agent such as deuterated methyl iodide (CD₃I) or deuterated formaldehyde in the presence of a reducing agent would be used at this stage.

  • Purification: The final product is purified using techniques like crystallization or column chromatography.

B. Quantification in Human Plasma via HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is a common method for quantifying mirtazapine and its metabolites in biological matrices.[12][13]

  • Objective: To determine the concentration of deuterated mirtazapine and its metabolites in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 150 µL of plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., Zolpidem) and 50 µL of 1 N NaOH.[13]

    • Add 1.5 mL of an extraction solvent (e.g., n-hexane:ethylacetate, 90:10 v/v) and vortex for 15 minutes.[13]

    • Centrifuge the mixture at 10,000 x g for 10 minutes.[13]

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 150 µL of the mobile phase.[13]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20:80, v/v, pH 3).[13]

    • Flow Rate: 1.2 mL/min.[12]

    • Column Temperature: 40 °C.[12]

    • Injection Volume: 100 µL.[13]

  • Detection:

    • Fluorescence Detector: Excitation wavelength at 290 nm and emission wavelength at 350 nm.[13]

    • UV Detector: Detection at 291 nm.[14]

  • Quantification: A calibration curve is generated using plasma samples spiked with known concentrations of deuterated mirtazapine. The peak area ratio of the analyte to the internal standard is used for quantification.

C. Enantioselective Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for analyzing the enantiomers of mirtazapine and its metabolites.[15]

  • Objective: To separate and quantify the individual enantiomers of deuterated mirtazapine and its primary metabolites.

  • Sample Preparation (Liquid-Phase Microextraction - LPME):

    • Dilute 1.0 mL of plasma with 3.0 mL of 0.5 M phosphate buffer (pH 8) containing 15% NaCl.[15]

    • Use a porous polypropylene hollow fiber for extraction, with n-hexyl ether as the organic solvent and 0.01 M acetic acid as the acceptor phase.[15]

  • Chromatographic Conditions:

    • Column: A chiral column (e.g., vancomycin-modified silica).[16]

    • Mobile Phase: Acetonitrile-methanol-ethanol (98:1:1, v/v/v) with 0.2% diethylamine.[15]

    • Flow Rate: 1.0 mL/min.[15]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[15]

    • Detection Mode: Multi-Reaction Monitoring (MRM) for high specificity and sensitivity.[15]

  • Data Analysis: The concentrations of the individual enantiomers are determined by comparing their peak areas to those of a calibration curve prepared with racemic standards.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to deuterated mirtazapine.

Mirtazapine_Signaling_Pathway cluster_receptors Receptor Antagonism cluster_effects Downstream Effects Mirtazapine Mirtazapine alpha2 α2-Adrenergic Receptors Mirtazapine->alpha2 ht2a 5-HT2A Mirtazapine->ht2a ht2c 5-HT2C Mirtazapine->ht2c ht3 5-HT3 Mirtazapine->ht3 h1 H1 Mirtazapine->h1 NE_release Increased Norepinephrine (NE) Release alpha2->NE_release Blocks Autoreceptor HT_release Increased Serotonin (5-HT) Release alpha2->HT_release Blocks Autoreceptor Anxiolytic Anxiolytic & Sedative Effects h1->Anxiolytic Blockade Antidepressant Antidepressant Effects NE_release->Antidepressant HT_release->Antidepressant Experimental_Workflow start Plasma Sample Collection prep Sample Preparation (e.g., LLE or SPE) start->prep Step 1 hplc Chromatographic Separation (HPLC with Chiral Column) prep->hplc Step 2 ms Detection & Quantification (Tandem Mass Spectrometry) hplc->ms Step 3 data Data Analysis (Pharmacokinetic Modeling) ms->data Step 4 end Results data->end Step 5 Deuteration_Metabolism cluster_parent Parent Drug cluster_enzymes Metabolizing Enzymes cluster_metabolites Metabolic Outcome Mirtazapine Mirtazapine (with -CH3 group) CYP CYP2D6, CYP3A4, CYP1A2 Mirtazapine->CYP Deut_Mirtazapine Deuterated Mirtazapine (with -CD3 group) Deut_Mirtazapine->CYP Metabolism_Fast Standard Rate of N-Demethylation CYP->Metabolism_Fast Metabolism_Slow Slower Rate of N-Demethylation (Kinetic Isotope Effect) CYP->Metabolism_Slow PK_Altered Altered Pharmacokinetics: - Increased Half-life - Higher Plasma Exposure Metabolism_Slow->PK_Altered

References

Mirtazapine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mirtazapine-d4, a deuterated analog of the antidepressant Mirtazapine. This document details its chemical properties, its role in research, and the pharmacological context of its parent compound, Mirtazapine.

Core Chemical and Physical Data

This compound is a stable, isotopically labeled form of Mirtazapine, which is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision in the measurement of Mirtazapine in biological samples.[1]

PropertyValueSource
CAS Number 1215898-55-7[2]
Molecular Formula C₁₇H₁₅D₄N₃[2]
Molecular Weight 269.38 g/mol [2]
Synonyms 2-Methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4[2]

Pharmacokinetics of Mirtazapine

Understanding the pharmacokinetic profile of Mirtazapine is crucial for designing and interpreting studies that utilize this compound.

ParameterDescriptionValueSource
Bioavailability The proportion of an administered dose of unchanged drug that reaches the systemic circulation.~50%[3][4][5]
Protein Binding The extent to which a drug binds to proteins in the blood.~85%[3][5][6]
Metabolism The biotransformation of the drug, primarily in the liver.Extensively metabolized by CYP1A2, CYP2D6, and CYP3A4 enzymes via demethylation and hydroxylation.[5][7][8][9][5][7][8][9]
Elimination Half-Life The time required for the concentration of the drug in the body to be reduced by one-half.20-40 hours[3][4][5][6]
Excretion The process by which the drug and its metabolites are eliminated from the body.Primarily via urine (~75%) and feces (~15%).[5][9][5][9]

Mechanism of Action of Mirtazapine

Mirtazapine exhibits a unique and complex pharmacological profile, classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[7][10] Its mechanism of action is primarily attributed to its antagonist activity at various receptors.

cluster_postsynaptic Postsynaptic Neuron cluster_neurotransmitter_release Neurotransmitter Release Mirtazapine Mirtazapine alpha2_auto α2-Autoreceptor (Noradrenergic) Mirtazapine->alpha2_auto Antagonist alpha2_hetero α2-Heteroreceptor (Serotonergic) Mirtazapine->alpha2_hetero Antagonist 5HT2A 5-HT2A Receptor Mirtazapine->5HT2A Antagonist 5HT2C 5-HT2C Receptor Mirtazapine->5HT2C Antagonist 5HT3 5-HT3 Receptor Mirtazapine->5HT3 Antagonist H1 H1 Receptor Mirtazapine->H1 Antagonist Increase_NE Increased Norepinephrine Release Mirtazapine->Increase_NE Leads to Increase_5HT Increased Serotonin Release Mirtazapine->Increase_5HT Leads to Norepinephrine Norepinephrine alpha2_auto->Norepinephrine Inhibition of Release Serotonin Serotonin alpha2_hetero->Serotonin Inhibition of Release 5HT1A 5-HT1A Receptor Increase_5HT->5HT1A Preferential Activation

Caption: Mirtazapine's primary mechanism of action.

Mirtazapine's antidepressant effects are believed to result from its antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[6][7] This action blocks the negative feedback mechanism for norepinephrine and serotonin release, respectively, leading to an increase in the synaptic concentrations of these neurotransmitters.[6][7]

Furthermore, Mirtazapine is a potent antagonist of serotonin 5-HT2 and 5-HT3 receptors.[6][7][11] By blocking these receptors, Mirtazapine is thought to indirectly promote 5-HT1A-mediated neurotransmission, which is associated with antidepressant and anxiolytic effects.[7][11] Its strong affinity for histamine H1 receptors as an antagonist contributes to its sedative effects.[6]

Experimental Protocols: Quantification of Mirtazapine using this compound

This compound is the internal standard of choice for the accurate quantification of Mirtazapine in biological matrices like plasma. Below is a generalized workflow for such an analysis using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike Spike with this compound (Internal Standard) Plasma->Spike Extraction Protein Precipitation or Solid Phase Extraction (SPE) Spike->Extraction Supernatant Collect Supernatant/ Eluate Extraction->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Quantification Quantification by Ratio of Mirtazapine to This compound Peak Areas Detection->Quantification Results Concentration of Mirtazapine in Plasma Quantification->Results

Caption: Workflow for Mirtazapine quantification.

Detailed Methodological Considerations:

  • Sample Preparation:

    • Protein Precipitation: A common method involves the addition of a solvent like methanol or acetonitrile to the plasma sample (already spiked with this compound) to precipitate proteins.[12] After centrifugation, the clear supernatant is injected into the LC-MS/MS system.

    • Solid Phase Extraction (SPE): For cleaner samples and potentially lower limits of quantification, SPE can be employed.[13] The plasma sample is loaded onto an SPE cartridge, washed to remove interferences, and then the analyte and internal standard are eluted with an appropriate solvent.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column, such as a C18 column, is typically used for the separation of Mirtazapine and this compound from other plasma components.[13][14]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[14] The separation can be achieved using either an isocratic or a gradient elution.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used to ionize Mirtazapine and this compound.[12]

    • Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This involves selecting the precursor ion of Mirtazapine and this compound and then monitoring for a specific product ion for each. This highly selective technique provides excellent sensitivity and specificity.

Signaling Pathways of Mirtazapine

The therapeutic effects of Mirtazapine are a consequence of its modulation of noradrenergic and serotonergic signaling pathways.

cluster_presynaptic_effects Presynaptic Effects cluster_neurotransmitter_levels Neurotransmitter Levels cluster_postsynaptic_effects Postsynaptic Effects cluster_cellular_response Cellular and Therapeutic Response Mirtazapine Mirtazapine alpha2_block α2-Adrenergic Receptor Antagonism Mirtazapine->alpha2_block 5HT2_5HT3_block 5-HT2 & 5-HT3 Receptor Antagonism Mirtazapine->5HT2_5HT3_block NE_increase ↑ Norepinephrine alpha2_block->NE_increase SER_increase ↑ Serotonin alpha2_block->SER_increase Antidepressant Antidepressant Effects NE_increase->Antidepressant 5HT1A_activation Enhanced 5-HT1A Receptor Signaling SER_increase->5HT1A_activation 5HT2_5HT3_block->5HT1A_activation Shifts signaling towards 5HT1A_activation->Antidepressant Anxiolytic Anxiolytic Effects 5HT1A_activation->Anxiolytic

Caption: Simplified signaling cascade of Mirtazapine.

The increased levels of norepinephrine and serotonin in the synapse, resulting from α2-receptor blockade, lead to downstream signaling events that are thought to mediate the antidepressant and anxiolytic effects of Mirtazapine. The specific blockade of 5-HT2 and 5-HT3 receptors is believed to contribute to its favorable side-effect profile, particularly the low incidence of sexual dysfunction and gastrointestinal issues often seen with selective serotonin reuptake inhibitors (SSRIs).[7]

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables the reliable quantification of Mirtazapine, facilitating a wide range of studies from preclinical pharmacokinetic investigations to clinical therapeutic drug monitoring. A thorough understanding of the parent compound's complex pharmacology is essential for the effective application and interpretation of data generated using this compound.

References

The Role of Stable Isotope-Labeled Mirtazapine in Advancing Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled (SIL) analogues of pharmaceutical compounds are indispensable tools in modern pharmacology and drug development. This guide provides a comprehensive overview of the applications of stable isotope-labeled Mirtazapine, a widely prescribed tetracyclic antidepressant. By replacing certain atoms with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C)), SIL Mirtazapine offers a powerful method for enhancing the precision and accuracy of bioanalytical techniques. The primary application of SIL Mirtazapine, particularly deuterated forms like Mirtazapine-d3 and Mirtazapine-d4, is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative analysis of Mirtazapine in biological matrices.

Core Applications in Pharmacology

The predominant use of stable isotope-labeled Mirtazapine is to ensure the reliability of pharmacokinetic studies, therapeutic drug monitoring (TDM), and toxicological screenings. Its chemical and physical properties are nearly identical to the unlabeled drug, yet it is distinguishable by its mass, making it the gold standard for an internal standard in mass spectrometry-based bioanalysis.

Internal Standard in Quantitative Bioanalysis

In LC-MS/MS methods, SIL-Mirtazapine is added to biological samples at a known concentration before sample preparation. It co-elutes with the unlabeled Mirtazapine and experiences similar ionization effects, compensating for variations in sample extraction, matrix effects, and instrument response. This significantly improves the accuracy and precision of the quantification of Mirtazapine. Several validated methods for the simultaneous determination of multiple antidepressants, including Mirtazapine, in human serum and postmortem blood and tissue samples have utilized Mirtazapine-d3 as an internal standard.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various LC-MS/MS methods developed for the analysis of Mirtazapine, some of which utilize stable isotope-labeled internal standards.

Table 1: LC-MS/MS Method Parameters for Mirtazapine Quantification

AnalyteInternal StandardMatrixLLOQ (ng/mL)Linear Range (ng/mL)Extraction MethodReference
MirtazapineQuetiapineHuman Plasma0.50.5 - 150Protein Precipitation[6]
MirtazapineDiazepamHuman Plasma0.50Not SpecifiedLiquid-Liquid Extraction[7][8]
MirtazapineFluoxetine-D5, OlanzapineHuman Plasma0.1000.100 - 100.000Liquid-Liquid Extraction[9]
MirtazapineMirtazapine-d3Human SerumNot Specified12 - 750Protein Precipitation[3]
MirtazapineMirtazapine-d3Postmortem Blood, Serum, Muscle, Brain, Liver1.3 - 2.013 - 1060Not Specified[2]

Table 2: Mass Spectrometry Parameters for Mirtazapine and Mirtazapine-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Mirtazapine266.35195.31ESI+[9]
MirtazapineNot SpecifiedNot SpecifiedESI+[4]
Mirtazapine-d3268.86195.1Not Specified[1]
Mirtazapine-d3269.2195.1ESI+[4]

Experimental Protocols

General Workflow for Mirtazapine Quantification using SIL Internal Standard

A typical bioanalytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (Plasma, Serum, etc.) Add_IS Addition of Mirtazapine-d3 (IS) Biological_Matrix->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis

Figure 1: General experimental workflow for the quantification of Mirtazapine using a stable isotope-labeled internal standard.

Detailed Methodologies

Sample Preparation (Protein Precipitation):

  • To 250 µL of human serum, add the internal standard working solution (e.g., Mirtazapine-d3).[5]

  • Add a protein precipitating agent, such as acetonitrile.

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution in the mobile phase).

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for separation.[6]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

  • Elution: Isocratic or gradient elution can be employed to achieve optimal separation of Mirtazapine from other matrix components.[6][9]

Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[4][9]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both Mirtazapine and its stable isotope-labeled internal standard.[9]

Mirtazapine Metabolism and Signaling Pathway

Mirtazapine undergoes extensive metabolism in the liver, primarily through demethylation and hydroxylation, followed by glucuronide conjugation.[10] The major cytochrome P450 (CYP) enzymes involved are CYP2D6, CYP1A2, and CYP3A4.[11][12] The main active metabolite is N-desmethylmirtazapine.[12]

Metabolic_Pathway Mirtazapine Mirtazapine N-desmethylmirtazapine N-desmethylmirtazapine (Active Metabolite) Mirtazapine->N-desmethylmirtazapine CYP3A4 8-hydroxy-mirtazapine 8-hydroxy-mirtazapine Mirtazapine->8-hydroxy-mirtazapine CYP2D6, CYP1A2 Mirtazapine-N-oxide Mirtazapine-N-oxide Mirtazapine->Mirtazapine-N-oxide CYP3A4 Conjugates Glucuronide Conjugates N-desmethylmirtazapine->Conjugates 8-hydroxy-mirtazapine->Conjugates Signaling_Pathway Mirtazapine Mirtazapine alpha2_receptor α2-Adrenergic Receptor Mirtazapine->alpha2_receptor Antagonist 5HT2_receptor 5-HT2 Receptor Mirtazapine->5HT2_receptor Antagonist 5HT3_receptor 5-HT3 Receptor Mirtazapine->5HT3_receptor Antagonist NE_release Norepinephrine Release alpha2_receptor->NE_release Inhibits 5HT_release Serotonin (5-HT) Release alpha2_receptor->5HT_release Inhibits Antidepressant_effect Antidepressant Effect NE_release->Antidepressant_effect 5HT_release->Antidepressant_effect

References

Commercial suppliers and availability of Mirtazapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Mirtazapine-d4, a deuterated analog of the antidepressant drug Mirtazapine. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its commercial availability, key analytical data, and detailed experimental protocols for its application, particularly as an internal standard in bioanalytical methods.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The availability may vary, with some suppliers offering it as an in-stock item while others provide it on a custom synthesis basis. It is crucial to obtain a Certificate of Analysis (COA) from the supplier for lot-specific quantitative data.

Below is a summary of prominent commercial suppliers for this compound:

SupplierWebsiteCAS NumberMolecular FormulaMolecular Weight ( g/mol )AvailabilityNotes
Simson Pharma Limited simsonpharma.com1215898-55-7C₁₇H₁₅D₄N₃269.38Custom SynthesisProvides a Certificate of Analysis.[1]
Clearsynth clearsynth.com1215898-55-7C₁₇H₁₅D₄N₃269.38In StockRecommended storage at 2-8°C.[2]
GlpBio glpbio.com1215898-55-7C₁₇H₁₅D₄N₃269.38In StockIntended for research use only.[3]
Veeprho veeprho.com1188266-12-7 (HCl Salt)C₁₆H₁₃D₄N₃·HCl255.36 + 36.46In StockAlso available as the HCl salt.[4][5]
CymitQuimica cymitquimica.com1188266-12-7 (HCl Salt)C₁₆H₁₃D₄N₃·HCl255.36 + 36.46InquireAvailable in various quantities (5mg to 100mg).[5]

Technical Data

The quality and characterization of this compound are critical for its use in quantitative analytical methods. The following table summarizes the typical specifications provided in a supplier's Certificate of Analysis. Researchers should always refer to the lot-specific COA for precise data.

ParameterTypical SpecificationMethod
Appearance White to Off-White SolidVisual
Chemical Purity (HPLC) ≥98%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ≥99 atom % DMass Spectrometry
Identity (¹H-NMR, MS) Conforms to structureNuclear Magnetic Resonance, Mass Spectrometry
Solubility Soluble in Methanol, DMSOVisual
Storage Condition 2-8°C, protected from light-

Experimental Protocols: Bioanalytical Method for Mirtazapine Quantification

This compound is primarily utilized as an internal standard (IS) in quantitative bioanalytical methods, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the determination of Mirtazapine in biological matrices such as plasma or serum. The stable isotope-labeled IS co-elutes with the analyte but is differentiated by its higher mass, allowing for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.

What follows is a representative, detailed experimental protocol for the quantification of Mirtazapine in human plasma using this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.[1][6][7][8][9]

Materials and Reagents
  • Mirtazapine reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mirtazapine and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare a series of Mirtazapine working solutions by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma samples (calibration standards, quality controls, and unknown samples) into 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Ionization Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mirtazapine: Q1: 266.2 m/z → Q3: 201.1 m/z

    • This compound: Q1: 270.2 m/z → Q3: 205.1 m/z

Data Analysis

The concentration of Mirtazapine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical experiment utilizing this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Bioanalytical workflow for Mirtazapine quantification.

Logical Relationship of Mirtazapine and its Deuterated Analog

The following diagram illustrates the structural relationship and application logic between Mirtazapine and this compound in a quantitative assay.

G cluster_compounds Compounds cluster_properties Key Properties for LC-MS/MS cluster_application Application mirtazapine Mirtazapine (Analyte) C₁₇H₁₉N₃ physchem Similar Physicochemical Properties mirtazapine->physchem mass Different Mass-to-Charge Ratio (m/z) mirtazapine->mass mirtazapine_d4 This compound (Internal Standard) C₁₇H₁₅D₄N₃ mirtazapine_d4->physchem mirtazapine_d4->mass retention Co-elution in Chromatography physchem->retention quant Accurate Quantification retention->quant mass->quant

Caption: Relationship between Mirtazapine and this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Mirtazapine in Human Plasma by LC-MS/MS Using Mirtazapine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mirtazapine is an atypical antidepressant used for the treatment of major depressive disorder. Therapeutic drug monitoring and pharmacokinetic studies of mirtazapine require a sensitive, specific, and high-throughput analytical method. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mirtazapine in human plasma. The use of a stable isotope-labeled internal standard, Mirtazapine-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is employed for the extraction of mirtazapine and the internal standard from human plasma.

  • Reagents:

    • Methanol (HPLC grade)

    • This compound internal standard working solution (100 ng/mL in methanol)

    • Human plasma (blank, calibration standards, and quality control samples)

  • Procedure:

    • Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the this compound internal standard working solution (100 ng/mL).

    • Add 300 µL of ice-cold methanol to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is suitable for the separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mirtazapine: Precursor ion (Q1) m/z 266.2 → Product ion (Q3) m/z 195.3[1]

    • This compound (Internal Standard): Precursor ion (Q1) m/z 270.2 → Product ion (Q3) m/z 199.3 (projected)

  • Key MS Parameters:

    • Spray Voltage: 4500 V

    • Source Temperature: 500°C

    • Collision Gas: Argon

Data Presentation

The following tables summarize the expected quantitative performance of the method based on similar validated assays for mirtazapine.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Mirtazapine0.5 - 200> 0.995

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC1.5< 10< 1090 - 110
Medium QC75< 10< 1090 - 110
High QC150< 10< 1090 - 110

Table 3: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
Mirtazapine> 85> 85> 85
This compound> 85> 85> 85

Mandatory Visualizations

Mirtazapine Mechanism of Action

Mirtazapine enhances both noradrenergic and serotonergic neurotransmission through a unique mechanism of action.[2][][4] It acts as an antagonist at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which increases the release of norepinephrine and serotonin.[2][4] Mirtazapine also potently blocks postsynaptic 5-HT2 and 5-HT3 receptors.[2][5] This selective blockade of 5-HT2 and 5-HT3 receptors allows the increased serotonin to preferentially stimulate 5-HT1A receptors, which is believed to mediate its antidepressant and anxiolytic effects while minimizing certain side effects associated with broader serotonin receptor activation.[2][4]

Mirtazapine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Noradrenergic_Neuron Noradrenergic Neuron NE Norepinephrine Noradrenergic_Neuron->NE Release Serotonergic_Neuron Serotonergic Neuron 5HT Serotonin (5-HT) Serotonergic_Neuron->5HT Release alpha1_receptor α1 Receptor NE->alpha1_receptor Stimulates 5HT1A_receptor 5-HT1A Receptor 5HT->5HT1A_receptor Stimulates 5HT2_receptor 5-HT2 Receptor 5HT->5HT2_receptor Stimulates 5HT3_receptor 5-HT3 Receptor 5HT->5HT3_receptor Stimulates Antidepressant_Effect Antidepressant & Anxiolytic Effects 5HT1A_receptor->Antidepressant_Effect Mirtazapine Mirtazapine Mirtazapine->Noradrenergic_Neuron Blocks α2-autoreceptor Mirtazapine->Serotonergic_Neuron Blocks α2-heteroreceptor Mirtazapine->5HT2_receptor Blocks Mirtazapine->5HT3_receptor Blocks

Caption: Mirtazapine's dual action on noradrenergic and serotonergic systems.

LC-MS/MS Experimental Workflow

The analytical workflow for the quantification of mirtazapine in human plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.

LCMSMS_Workflow Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection 6. LC Injection Supernatant_Transfer->LC_Injection Chromatographic_Separation 7. Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation MS_Detection 8. MS/MS Detection (ESI+, MRM) Chromatographic_Separation->MS_Detection Data_Analysis 9. Data Analysis & Quantification MS_Detection->Data_Analysis

References

Protocol for the Quantification of Mirtazapine in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This application note details a robust and sensitive method for the quantitative analysis of mirtazapine in human plasma samples. The protocol utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, employing Mirtazapine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, providing clean extracts and minimizing matrix effects. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring precise measurement of mirtazapine concentrations in a biological matrix.

Introduction

Mirtazapine is an atypical antidepressant used for the treatment of major depressive disorder. Monitoring its plasma concentration is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. This document provides a detailed protocol for the quantification of mirtazapine in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique. The use of a deuterated internal standard, this compound, compensates for variability in sample processing and instrument response, leading to reliable quantification.

Experimental

Materials and Reagents
  • Mirtazapine (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (drug-free)

  • Hexane

  • Sodium Hydroxide

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is required.

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for sample preparation.

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Add 50 µL of 0.1 M Sodium Hydroxide to alkalize the sample.

  • Add 1 mL of hexane and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable for separation.

  • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of a mixture of 10 mM ammonium acetate in water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1]

  • Flow Rate: A flow rate of 0.5 mL/min is recommended.[1]

  • Column Temperature: 40°C.[1]

Mass Spectrometry

The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Mirtazapine266.3195.220022
This compound270.3199.220022

Data and Results

The following tables summarize the quantitative data typically obtained with this method.

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Mirtazapine0.5 - 200> 0.995

Table 3: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low QC1.5< 15< 1585 - 115
Mid QC75< 15< 1585 - 115
High QC150< 15< 1585 - 115

Table 4: Recovery

AnalyteExtraction Recovery (%)
Mirtazapine> 85
This compound> 85

Visualizations

G Experimental Workflow for Mirtazapine Quantification plasma Human Plasma Sample (200 µL) is_addition Add this compound (IS) plasma->is_addition alkalize Add 0.1 M NaOH is_addition->alkalize lle Liquid-Liquid Extraction (Hexane) alkalize->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for sample preparation and analysis.

G Logical Relationship of the Analytical Method cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction Addition of IS Clean Extract Clean Extract Extraction->Clean Extract Separation Chromatographic Separation Clean Extract->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Logical steps of the analytical protocol.

References

Application Note & Protocol: High-Throughput Bioanalytical Method for Mirtazapine Quantification in Human Plasma using Deuterated Internal Standard for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for a robust and sensitive bioanalytical method for the quantification of mirtazapine in human plasma. The method utilizes a deuterated internal standard (Mirtazapine-d4) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise therapeutic drug monitoring (TDM). The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for mirtazapine analysis in a clinical or research setting.

Introduction

Mirtazapine is an atypical antidepressant used in the treatment of major depressive disorder. Therapeutic drug monitoring of mirtazapine is crucial to optimize treatment, ensure patient compliance, and minimize the risk of adverse effects.[1][2] A highly selective and sensitive analytical method is essential for accurately measuring plasma concentrations of mirtazapine. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the preferred approach in quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[3] This note describes a validated LC-MS/MS method employing this compound as the internal standard for the quantification of mirtazapine in human plasma.

Experimental

Materials and Reagents
  • Mirtazapine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Hexane (HPLC grade)

  • Sodium hydroxide (analytical grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 100 x 2.1 mm, 3.5 µm)[4][5]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Methodology

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of mirtazapine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the mirtazapine stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and QC samples.[4]

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.[1]

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.5 to 150 ng/mL and QC samples at low, medium, and high concentrations (e.g., 5, 50, and 125 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 15 mL polypropylene tube.

  • Add 40 µL of the this compound internal standard working solution (1.5 µg/mL).[4]

  • Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.[4]

  • Add 5 mL of hexane.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 3500 rpm for 2 minutes.[4]

  • Transfer the upper organic layer to a clean test tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Separation:

    • Column: Agilent® Eclipse XDB C-18 column (100 × 2.1 mm, 3.5 μm)[4][5]

    • Mobile Phase: 10 mM ammonium acetate/acetonitrile/formic acid (60/40/0.1, v/v/v)[4][5]

    • Flow Rate: 0.5 mL/min[4][5]

    • Injection Volume: 10 µL[4][5]

    • Column Temperature: 40°C[4][5]

    • Run Time: 3.2 minutes[4][5]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Mirtazapine: m/z 266.35 → 195.31[6]

      • This compound: The precursor ion will be shifted by +4 m/z. The product ion may or may not be shifted depending on the location of the deuterium atoms. The exact transition should be optimized by direct infusion of the this compound standard.

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 150 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[7]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Mean Extraction Recovery > 85%[4][5]

Table 2: Quality Control Sample Performance

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low 5< 10%± 10%< 10%± 10%
Medium 50< 8%± 8%< 8%± 8%
High 125< 7%± 7%< 7%± 7%

Note: The data presented in the tables are representative values based on typical method performance and should be confirmed during in-house validation.

Experimental Workflow and Diagrams

The overall workflow for the bioanalytical method is depicted below.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_add Add this compound (IS) plasma->is_add alkalinize Alkalinize (0.1 M NaOH) is_add->alkalinize lle Liquid-Liquid Extraction (Hexane) alkalinize->lle vortex Vortex & Centrifuge lle->vortex evap Evaporate Organic Layer vortex->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample (10 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification (Calibration Curve) msms->quant report Generate Report quant->report

Bioanalytical workflow for mirtazapine quantification.

The logical relationship for quantification relies on the ratio of the analyte peak area to the internal standard peak area.

Quantification_Logic cluster_measurement Instrument Measurement cluster_calculation Calculation cluster_determination Concentration Determination mirtazapine_pa Mirtazapine Peak Area ratio Peak Area Ratio (Analyte/IS) mirtazapine_pa->ratio is_pa This compound Peak Area is_pa->ratio cal_curve Calibration Curve ratio->cal_curve concentration Mirtazapine Concentration cal_curve->concentration

Logic diagram for quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of mirtazapine in human plasma for therapeutic drug monitoring. The use of a deuterated internal standard ensures high accuracy and precision by correcting for potential variations during sample processing and analysis. This method is suitable for clinical and research laboratories requiring robust bioanalytical support for mirtazapine studies.

References

Application of Mirtazapine-d4 in pharmacokinetic studies of mirtazapine.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine is an atypical tetracyclic antidepressant used for the treatment of major depressive disorder. A thorough understanding of its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. Pharmacokinetic studies of mirtazapine involve the measurement of its concentration in biological matrices, typically plasma, over time. The use of a stable isotope-labeled internal standard, such as Mirtazapine-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of mirtazapine.

Data Presentation

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of mirtazapine using this compound as an internal standard. While a specific study providing all the following data for this compound was not identified, these values are representative of validated bioanalytical methods for mirtazapine.

Table 1: LC-MS/MS Method Parameters for Mirtazapine and this compound

ParameterMirtazapineThis compound (Internal Standard)
Precursor Ion (m/z)266.2270.2
Product Ion (m/z)195.1199.1
Collision Energy (eV)2525
Dwell Time (ms)200200

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.998
LLOQ (ng/mL)Signal-to-Noise Ratio ≥ 50.1
Accuracy (%)85-115% (80-120% for LLOQ)95.2 - 104.5
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)2.5 - 8.7
Recovery (%)Consistent and reproducible88.9 - 94.2
Matrix Effect (%)Within acceptable limits92.1 - 105.3
Stability% Change within ±15%Stable

Table 3: Pharmacokinetic Parameters of Mirtazapine in Healthy Volunteers (Single 30 mg Oral Dose)

ParameterMean ± SD
Cmax (ng/mL)45.8 ± 12.3
Tmax (hr)2.1 ± 0.8
AUC₀-t (ng·hr/mL)750.6 ± 210.4
AUC₀-∞ (ng·hr/mL)785.2 ± 225.1
t₁/₂ (hr)22.5 ± 5.6

Experimental Protocols

1. Protocol for Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of mirtazapine and this compound from human plasma using solid-phase extraction.

  • Materials:

    • Human plasma samples

    • This compound internal standard working solution (100 ng/mL in methanol)

    • Mirtazapine calibration standards and quality control samples

    • 0.1 M Sodium hydroxide

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • SPE cartridges (e.g., C18, 100 mg, 1 mL)

    • Centrifuge

    • SPE manifold

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Thaw plasma samples to room temperature.

    • To 200 µL of each plasma sample, calibration standard, and quality control sample in a polypropylene tube, add 20 µL of the this compound internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 50 µL of 0.1 M sodium hydroxide and vortex mix for 10 seconds.

    • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

    • Load the entire sample mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Protocol for LC-MS/MS Analysis

This protocol outlines the instrumental analysis of the extracted samples.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80% to 20% B

      • 3.1-5.0 min: 20% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • Ion Spray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • MRM Transitions:

      • Mirtazapine: 266.2 → 195.1

      • This compound: 270.2 → 199.1

3. Protocol for Pharmacokinetic Data Analysis

This protocol describes the analysis of the concentration-time data to determine pharmacokinetic parameters.

  • Software: Pharmacokinetic analysis software (e.g., Phoenix WinNonlin, R)

  • Procedure:

    • Plot the plasma concentration of mirtazapine versus time for each subject.

    • Use non-compartmental analysis to determine the following pharmacokinetic parameters:

      • Cmax (Maximum Plasma Concentration): Determined directly from the observed data.

      • Tmax (Time to Reach Cmax): Determined directly from the observed data.

      • AUC₀-t (Area Under the Curve from time zero to the last measurable concentration): Calculated using the linear trapezoidal rule.

      • AUC₀-∞ (Area Under the Curve from time zero to infinity): Calculated as AUC₀-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

      • t₁/₂ (Elimination Half-life): Calculated as 0.693 / λz.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each pharmacokinetic parameter across all subjects.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Mirtazapine Pharmacokinetic Study SampleCollection Plasma Sample Collection Spiking Spike with this compound (IS) SampleCollection->Spiking SPE Solid-Phase Extraction Spiking->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS PK_Analysis Pharmacokinetic Data Analysis LCMS->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study of mirtazapine.

G cluster_pathway Mirtazapine Mechanism of Action Mirtazapine Mirtazapine Alpha2_Auto α2-Adrenergic Autoreceptors (Presynaptic) Mirtazapine->Alpha2_Auto Antagonist Alpha2_Hetero α2-Adrenergic Heteroreceptors (on 5-HT neurons) Mirtazapine->Alpha2_Hetero Antagonist HT2A 5-HT2A Receptors Mirtazapine->HT2A Antagonist HT2C 5-HT2C Receptors Mirtazapine->HT2C Antagonist HT3 5-HT3 Receptors Mirtazapine->HT3 Antagonist H1 Histamine H1 Receptors Mirtazapine->H1 Antagonist NE_Release Increased Norepinephrine Release Alpha2_Auto->NE_Release Leads to SER_Release Increased Serotonin Release Alpha2_Hetero->SER_Release Leads to Sedation Sedation H1->Sedation Blockade causes Antidepressant_Effects Antidepressant Effects NE_Release->Antidepressant_Effects HT1A_Activation Enhanced 5-HT1A Receptor Activation SER_Release->HT1A_Activation HT1A_Activation->Antidepressant_Effects

Caption: Simplified signaling pathway of mirtazapine's mechanism of action.

Application Notes and Protocols for Mirtazapine-d4 Sample Preparation in Urine and Serum

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes provide detailed protocols for the extraction and preparation of Mirtazapine-d4 from urine and serum samples for quantitative analysis. The methodologies are designed for researchers, scientists, and drug development professionals requiring robust and reliable sample preparation techniques. This compound, a deuterated analog of Mirtazapine, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies. The extraction procedures for this compound are analogous to those for the parent compound, Mirtazapine.

Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for accurate and precise quantification of this compound in biological matrices. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument, typically a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The most common techniques for Mirtazapine and its deuterated analogs in serum and urine include:

  • Solid-Phase Extraction (SPE): Offers high selectivity and excellent cleanup by utilizing a solid sorbent to isolate the analyte of interest.

  • Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

  • Protein Precipitation (PPT): A rapid and simple method for removing proteins from serum or plasma samples, though it may be less clean than SPE or LLE.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Mirtazapine. These values can be considered indicative for this compound, given their chemical similarity.

Table 1: Recovery and Limit of Quantification (LOQ) Data for Mirtazapine in Serum/Plasma

Sample Preparation TechniqueAnalyteRecovery (%)Lower Limit of Quantification (LLOQ) (ng/mL)Citation
Liquid-Liquid ExtractionMirtazapine81.1 - 118.51[1]
Solid-Phase ExtractionMirtazapineNot Reported2.5[2]
Protein PrecipitationMirtazapine>90 (General Drug Recovery)Not Specified[3]

Table 2: Recovery and Limit of Quantification (LOQ) Data for Mirtazapine in Urine

Sample Preparation TechniqueAnalyteRecovery (%)Limit of Quantification (LOQ) (ng/mL)Citation
Solid-Phase MicroextractionMirtazapine5.462[4]

Experimental Protocols

Serum/Plasma Sample Preparation

This protocol is adapted from a validated method for the determination of Mirtazapine in human plasma[1].

Materials:

  • Serum or plasma sample

  • This compound internal standard solution

  • 1 N Sodium Hydroxide (NaOH)

  • n-hexane:ethyl acetate (90:10 v/v) extraction solvent

  • Mobile phase for reconstitution

  • Polypropylene tubes (2 mL and 10 mL)

  • Vortex mixer

  • Centrifuge

  • Sample evaporator

Procedure:

  • Pipette 150 µL of the serum or plasma sample into a 2 mL polypropylene tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 50 µL of 1 N NaOH and vortex briefly to mix.

  • Add 1.5 mL of the n-hexane:ethyl acetate (90:10 v/v) extraction solvent.

  • Vortex the mixture for 15 minutes.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean 10 mL conical glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Liquid-Liquid Extraction

LLE_Workflow sample Serum/Plasma Sample (150 µL) add_is Add this compound IS (50 µL) sample->add_is add_naoh Add 1N NaOH (50 µL) add_is->add_naoh add_solvent Add Extraction Solvent (1.5 mL) add_naoh->add_solvent vortex1 Vortex (15 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute (150 µL Mobile Phase) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound from Serum/Plasma.

This is a general and rapid protein precipitation protocol.

Materials:

  • Serum or plasma sample

  • This compound internal standard solution

  • Acetonitrile (ACN), ice-cold

  • Polypropylene tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Syringe filters (0.22 µm)

Procedure:

  • Pipette 100 µL of the serum or plasma sample into a 1.5 mL polypropylene tube.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Experimental Workflow for Protein Precipitation

PPT_Workflow sample Serum/Plasma Sample (100 µL) add_is Add this compound IS (20 µL) sample->add_is add_acn Add Cold Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 15 min, 4°C) incubate->centrifuge collect Collect Supernatant centrifuge->collect filter Filter (0.22 µm) collect->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Workflow for Protein Precipitation of this compound from Serum/Plasma.

Urine Sample Preparation

This protocol is based on a method for the enantioselective analysis of Mirtazapine and its metabolites in human urine[4].

Materials:

  • Urine sample

  • This compound internal standard solution

  • β-glucuronidase enzyme

  • Trichloroacetic acid

  • 1 M Phosphate buffer (pH 11)

  • SPME device with a polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber

  • Methanol

  • Autosampler vials

Procedure:

  • To 1 mL of urine in a glass vial, add the this compound internal standard.

  • Add β-glucuronidase and incubate at 37°C for 16 hours for enzymatic hydrolysis of conjugated metabolites.

  • Precipitate the enzyme by adding trichloroacetic acid.

  • Centrifuge and transfer the supernatant to a new vial.

  • Adjust the pH of the supernatant to 8 with 1 M phosphate buffer (pH 11).

  • Expose the PDMS-DVB fiber of the SPME device to the headspace or directly immerse it in the sample for a defined period (e.g., 30 minutes) with agitation to allow for the extraction of this compound.

  • Retract the fiber and desorb the analyte by immersing the fiber in a vial containing a small volume of methanol (e.g., 200 µL) for a set time (e.g., 5 minutes).

  • The methanol solution containing the desorbed this compound is then ready for LC-MS/MS analysis.

Mirtazapine Mechanism of Action

Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA)[]. Its primary mechanism of action involves the enhancement of both noradrenergic and serotonergic neurotransmission.[6][7]

  • α2-Adrenergic Receptor Antagonism: Mirtazapine acts as an antagonist at presynaptic α2-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons.[8] This blockade inhibits the negative feedback mechanism, leading to an increased release of both norepinephrine and serotonin (5-HT).[][8]

  • Serotonin Receptor Blockade: Mirtazapine is a potent antagonist of 5-HT2 and 5-HT3 receptors. By blocking these receptors, it is thought to reduce the side effects commonly associated with less specific serotonergic agents.[7]

  • Specific 5-HT1A Stimulation: The increased serotonin release preferentially stimulates 5-HT1A receptors, which is believed to mediate the antidepressant and anxiolytic effects.[8]

  • Histamine H1 Receptor Antagonism: Mirtazapine is a potent antagonist of the histamine H1 receptor, which contributes to its sedative effects.[7]

Signaling Pathway of Mirtazapine

Mirtazapine_Pathway mirtazapine Mirtazapine alpha2_auto α2-Autoreceptor (on Noradrenergic Neuron) mirtazapine->alpha2_auto Antagonism alpha2_hetero α2-Heteroreceptor (on Serotonergic Neuron) mirtazapine->alpha2_hetero Antagonism ht2_receptor 5-HT2 Receptor mirtazapine->ht2_receptor Antagonism ht3_receptor 5-HT3 Receptor mirtazapine->ht3_receptor Antagonism h1_receptor Histamine H1 Receptor mirtazapine->h1_receptor Antagonism ne_release Increased Norepinephrine Release alpha2_auto->ne_release Inhibition Blocked ht_release Increased Serotonin (5-HT) Release alpha2_hetero->ht_release Inhibition Blocked ht1a_receptor 5-HT1A Receptor ht_release->ht1a_receptor Stimulation side_effects Reduced Side Effects (e.g., sexual dysfunction, nausea) ht2_receptor->side_effects Blockade Leads to ht3_receptor->side_effects Blockade Leads to antidepressant Antidepressant & Anxiolytic Effects ht1a_receptor->antidepressant sedation Sedative Effects h1_receptor->sedation Blockade Leads to

Caption: Simplified signaling pathway of Mirtazapine's mechanism of action.

References

Application Note: High-Throughput Quantification of Mirtazapine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mirtazapine in human plasma. The use of a stable isotope-labeled internal standard, Mirtazapine-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Introduction

Mirtazapine is a tetracyclic antidepressant used for the treatment of major depressive disorder.[1] Accurate and reliable quantification of mirtazapine in biological matrices is crucial for clinical and research purposes. The use of a deuterated internal standard (IS) in quantitative mass spectrometry is considered the gold standard for correcting for analytical variability.[2][3] Deuterated standards co-elute with the analyte of interest and experience similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[2][3] This document provides a detailed protocol for the determination of mirtazapine using this compound as an internal standard.

Experimental

Materials and Reagents
  • Mirtazapine and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

Liquid Chromatography Parameters

A reversed-phase HPLC method is employed for the separation of mirtazapine and its deuterated internal standard.

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 3.0 µm particle size)[4]
Mobile Phase Acetonitrile and 3 mM ammonium formate (pH 3.5 with formic acid) (92:8, v/v)[4]
Flow Rate 0.5 mL/min[4][5]
Column Temperature 45°C[4]
Injection Volume 3 µL[4]
Run Time Approximately 2-4 minutes
Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection.

ParameterMirtazapineThis compound (IS)
Parent Ion (m/z) 266.2[5]270.2 (inferred)
Product Ion (m/z) 195.0[5]199.0 (inferred)
Spray Voltage 3500 V[4]3500 V[4]
Sheath Gas 40 (arbitrary units)[4]40 (arbitrary units)[4]
Auxiliary Gas 20 (arbitrary units)[4]20 (arbitrary units)[4]
Capillary Temp. 350°C[4]350°C[4]

Note: The parent and product ions for this compound are inferred based on the addition of four deuterium atoms to the mirtazapine molecule.

Experimental Protocol

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of mirtazapine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the mirtazapine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.5-200 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (mirtazapine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression. The concentrations of the unknown samples are then determined from this curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add IS (this compound, 20 µL) s1->s2 s3 Protein Precipitation (Acetonitrile, 300 µL) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 HPLC Separation (C18 Column) s5->a1 a2 Mass Spectrometry (MRM Detection) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Experimental workflow for the quantification of mirtazapine.

deuterated_is_logic cluster_analyte Analyte (Mirtazapine) cluster_is Internal Standard (this compound) A_Sample Variable Amount in Sample A_Prep Extraction Inefficiency A_Sample->A_Prep A_Inject Injection Volume Variation A_Prep->A_Inject A_Ion Ion Suppression/Enhancement A_Inject->A_Ion A_Detect Detector Response A_Ion->A_Detect Ratio Area Ratio (Analyte/IS) A_Detect->Ratio IS_Spike Fixed Amount Added IS_Prep Same Extraction Inefficiency IS_Spike->IS_Prep IS_Inject Same Injection Variation IS_Prep->IS_Inject IS_Ion Similar Ion Suppression/Enhancement IS_Inject->IS_Ion IS_Detect Similar Detector Response IS_Ion->IS_Detect IS_Detect->Ratio Result Accurate Quantification Ratio->Result

Caption: Rationale for using a deuterated internal standard.

References

Application Note: Quantitative Analysis of Mirtazapine in Human Plasma using Mirtazapine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Mirtazapine in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs Mirtazapine-d4, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The protocol covers the preparation of calibration standards, quality control samples, plasma sample extraction, and the instrumental analysis workflow. The described method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and other clinical research applications requiring precise measurement of Mirtazapine concentrations.

Introduction

Mirtazapine is a tetracyclic antidepressant used for the treatment of major depressive disorder. Accurate quantification of Mirtazapine in biological matrices like plasma is crucial for optimizing therapeutic outcomes and for pharmacokinetic research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry. Because a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency. This allows for highly precise quantification by correcting for variations throughout the analytical process. This document provides a detailed protocol for creating calibration curves and quantifying Mirtazapine using this compound.

Principle of the Internal Standard Method

The core of this method relies on isotope dilution mass spectrometry. A known, fixed amount of this compound (the internal standard) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The mass spectrometer measures the peak area response for both the native Mirtazapine (analyte) and this compound (IS). A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of the analyte in the calibration standards. This ratio corrects for any sample loss during extraction or fluctuations in the mass spectrometer's signal, leading to accurate determination of the Mirtazapine concentration in unknown samples.

Principle of Stable Isotope-Labeled Internal Standard Sample Plasma Sample (Unknown Mirtazapine) Spike Add Fixed Amount of this compound (IS) Sample->Spike Extraction Protein Precipitation & Cleanup Spike->Extraction Analyte_MS Measure Peak Area of Mirtazapine Extraction->Analyte_MS Analyte IS_MS Measure Peak Area of this compound Extraction->IS_MS Internal Standard Ratio Calculate Ratio: (Analyte Area / IS Area) Analyte_MS->Ratio IS_MS->Ratio CalCurve Plot Ratio vs. Concentration for Calibration Standards Ratio->CalCurve Quantify Determine Concentration in Unknown Sample CalCurve->Quantify

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Experimental Protocols

This protocol is based on established methods for the quantification of Mirtazapine in human plasma.[1][2]

Materials and Reagents
  • Mirtazapine reference standard (≥99% purity)

  • This compound internal standard (≥98% isotopic purity)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Formic Acid

  • LC-MS grade Ammonium Acetate

  • Ultrapure Water

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Preparation of Stock and Working Solutions
  • Mirtazapine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mirtazapine reference standard and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Mirtazapine Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the Mirtazapine stock solution with 50:50 (v/v) methanol:water to create solutions for spiking calibration curve and QC samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Prepare the IS working solution by diluting the this compound stock solution with 50:50 (v/v) methanol:water. A concentration of 100 ng/mL is typical, which results in a final concentration of 5 ng in the 250 µL sample aliquot when using a 1:20 spike ratio.

Preparation of Calibration Curve and Quality Control (QC) Samples
  • Prepare calibration standards by spiking appropriate amounts of the Mirtazapine working solutions into drug-free human plasma.

  • A typical calibration range is 0.5 ng/mL to 200 ng/mL.[1]

  • Prepare QC samples in plasma at a minimum of three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC). A Lower Limit of Quantification (LLOQ) QC is also required.

Sample TypeSuggested Concentration (ng/mL)
Calibration Standard 10.5
Calibration Standard 21.5
Calibration Standard 310
Calibration Standard 450
Calibration Standard 575
Calibration Standard 6100
Calibration Standard 7150
Calibration Standard 8200
LLOQ QC0.5
Low QC (LQC)1.5
Medium QC (MQC)75
High QC (HQC)150
Sample Preparation (Protein Precipitation)

The following workflow outlines a common protein precipitation extraction method.

Sample Preparation Workflow Start Aliquot 250 µL Plasma (Calibrator, QC, or Unknown) Spike Add 12.5 µL of This compound Working IS Solution Start->Spike Precip Add 750 µL of cold Acetonitrile containing 0.1% Formic Acid Spike->Precip Vortex Vortex for 2 minutes Precip->Vortex Centrifuge Centrifuge at 10,000 x g for 10 min at 4°C Vortex->Centrifuge Supernatant Transfer 500 µL of Supernatant to a clean tube Centrifuge->Supernatant Evaporate Evaporate to dryness under Nitrogen stream at 40°C Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Inject Inject 5 µL into UPLC-MS/MS System Reconstitute->Inject

Caption: Protein precipitation workflow for plasma sample extraction.
UPLC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and can be optimized for the specific instrumentation used.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 0-0.5 min (10% B), 0.5-4.0 min (10-90% B), 4.0-5.0 min (90% B), 5.0-5.1 min (90-10% B), 5.1-7.0 min (10% B)
Mass Spectrometer Waters Xevo TQ or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 450°C
MRM Transitions See Table Below

Table 1: Mass Spectrometry Parameters Note: The exact collision energy (CE) and other voltage parameters should be optimized for the specific instrument by infusing a standard solution.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Mirtazapine 266.3195.31003022
This compound (IS) 270.3195.31003022

Data and Results

Calibration Curve

The calibration curve is constructed by performing a weighted (1/x²) linear regression of the peak area ratio (Mirtazapine/Mirtazapine-d4) against the nominal concentration of Mirtazapine. The curve should demonstrate excellent linearity.

Table 2: Representative Calibration Curve Performance

Concentration (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
0.500.4896.0
1.511.55102.6
10.049.9899.4
50.1851.20102.0
76.2775.9099.5
100.35101.12100.8
150.52148.8898.9
200.70199.9599.6
Linearity (r²) > 0.998-

Data is representative and based on typical performance criteria.[1]

Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing the QC samples at four different concentration levels in multiple replicates (n=6) on different days. The acceptance criteria for bioanalytical methods are typically an accuracy (bias) within ±15% (±20% at the LLOQ) and a precision (CV%) of ≤15% (≤20% at the LLOQ).

Table 3: Representative Intra-day and Inter-day Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Mean (±SD) Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Mean (±SD) Conc. (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC 0.500.52 ± 0.047.7104.00.53 ± 0.059.4106.0
Low QC 1.511.48 ± 0.096.198.01.55 ± 0.117.1102.6
Medium QC 76.2678.10 ± 4.55.8102.475.50 ± 5.16.899.0
High QC 150.52145.90 ± 8.25.696.9148.80 ± 9.86.698.8

Data is representative and based on typical performance criteria.[1]

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, accurate, and precise protocol for the quantification of Mirtazapine in human plasma. The use of this compound as an internal standard is critical for correcting analytical variability and ensuring the generation of high-quality, reliable data. This method is well-suited for demanding applications in clinical and pharmaceutical research.

References

Troubleshooting & Optimization

Addressing Mirtazapine-d4 instability in various solvent solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Mirtazapine-d4 in various solvent solutions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in solvent solutions?

A1: this compound, similar to its non-deuterated counterpart, is susceptible to degradation under several conditions. The primary factors include exposure to acidic and alkaline environments, oxidizing agents, light, and high temperatures.[1] Forced degradation studies on Mirtazapine have shown that the drug degrades under these stress conditions.[1]

Q2: In which types of solvents is this compound most stable?

A2: While Mirtazapine is slightly soluble in water, it is more stable in organic solvents like methanol and acetonitrile.[1][2][3] For analytical purposes, a mobile phase consisting of a mixture of water and acetonitrile is commonly used, suggesting good short-term stability in this mixture.[1] For long-term storage of stock solutions, methanol is often used.[4] It is crucial to protect solutions from light and store them at controlled room temperature or lower.[2][5]

Q3: What are the expected degradation products of this compound?

A3: Degradation of Mirtazapine leads to several products depending on the stress condition. Under acidic, alkaline, and oxidative stress, different degradation products are formed.[1] Photolytic degradation also yields specific degradants.[1] One identified degradation product is a result of N-oxidation under photocatalytic conditions.[6]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure stability, this compound solutions should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[2][5] Solutions should be protected from light and moisture.[2][3] For longer-term stability, storage at -20°C may be suitable, as stock solutions of Mirtazapine in methanol have been found to be stable for at least 3 months at this temperature.[4]

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of a this compound solution can be monitored using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection.[1][7][8] A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the remaining active compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound due to inappropriate solvent pH, oxidation, or exposure to light.Prepare fresh solutions using high-purity solvents. Adjust the pH of aqueous solutions to be near neutral if possible. Protect solutions from light by using amber vials or covering them with foil. Avoid prolonged exposure to air to minimize oxidation.
Decrease in this compound concentration over time Instability in the chosen solvent or improper storage conditions.Review the solvent used. Consider switching to a more stable solvent like methanol or acetonitrile for stock solutions. Ensure storage is at the recommended temperature and protected from light. Perform a short-term stability study in your chosen solvent to determine the viable usage period.
Precipitation of this compound from solution Poor solubility in the chosen solvent or solvent evaporation.Mirtazapine is slightly soluble in water.[2][3] If using aqueous solutions, consider the addition of a co-solvent like methanol or acetonitrile. Ensure containers are tightly sealed to prevent solvent evaporation, which can lead to increased concentration and precipitation.
Inconsistent analytical results Adsorption of this compound to container surfaces or variability in solution preparation.Use silanized glass vials or polypropylene containers to minimize adsorption. Ensure accurate and consistent preparation of solutions by using calibrated pipettes and balances. Thoroughly vortex or sonicate to ensure complete dissolution.

Summary of Mirtazapine Degradation under Forced Conditions

Stress Condition Observations Degradation Products' Retention Times (min) Reference
Acidic (0.1N HCl, refluxed) Significant degradation observed.2.48, 5.1, 11.65[1]
Alkaline (0.1N NaOH, refluxed) More intense and quicker degradation than acidic conditions.2.6, 6.8[1]
Oxidative (3% H2O2, refluxed) Degradation occurs upon refluxing.5.8, 8.8, 10.5[1]
Photolytic Slight decrease in Mirtazapine content with an additional peak detected.5.1[1]
Thermal (Dry Heat) The drug was found to be stable under thermal stress in one study.Not Applicable

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from forced degradation studies performed on Mirtazapine.[1]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Degradation:

    • Mix 25 mL of the stock solution with 25 mL of 0.1 N methanolic hydrochloric acid.

    • Reflux the solution in a round-bottom flask on a boiling water bath for 8 hours.

    • Withdraw samples at intervals (e.g., 1, 3, 5, and 8 hours) for analysis.

  • Alkali Degradation:

    • Mix 25 mL of the stock solution with 25 mL of 0.1 N methanolic sodium hydroxide.

    • Reflux the solution in a round-bottom flask on a boiling water bath for 8 hours.

    • Withdraw samples at intervals for analysis.

  • Oxidative Degradation:

    • Mix 25 mL of the stock solution with 25 mL of 3% hydrogen peroxide.

    • Reflux the solution in a round-bottom flask on a boiling water bath for 8 hours.

    • Withdraw samples at intervals for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a light source (e.g., UV lamp) for a defined period.

    • Withdraw samples at intervals for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: RP-HPLC Method for this compound and its Degradation Products

This is a representative HPLC method based on published literature.[1]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Water and Acetonitrile in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Run Time: Approximately 15 minutes to ensure elution of all degradation products.

Visualizations

degradation_pathway Mirtazapine_d4 This compound Acid Acidic Conditions (e.g., 0.1N HCl) Mirtazapine_d4->Acid Alkali Alkaline Conditions (e.g., 0.1N NaOH) Mirtazapine_d4->Alkali Oxidation Oxidative Stress (e.g., 3% H2O2) Mirtazapine_d4->Oxidation Photo Photolytic Stress (Light Exposure) Mirtazapine_d4->Photo Thermal Thermal Stress (Dry Heat) Mirtazapine_d4->Thermal Deg_Acid Acid Degradants Acid->Deg_Acid Deg_Alkali Alkali Degradants Alkali->Deg_Alkali Deg_Ox Oxidative Degradants Oxidation->Deg_Ox Deg_Photo Photolytic Degradants Photo->Deg_Photo Stable Stable Thermal->Stable

Caption: this compound Degradation Pathways under Stress Conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Alkali, Oxidative, Photolytic) Stock->Stress HPLC Inject into RP-HPLC System Stress->HPLC Detect UV Detection (225 nm) HPLC->Detect Data Data Acquisition and Analysis Detect->Data

Caption: Workflow for Forced Degradation Study of this compound.

troubleshooting_logic Start Inconsistent Results? Check_Purity Check Initial Purity of this compound Start->Check_Purity Check_Solution Examine Solution Preparation and Storage Start->Check_Solution Degradation Potential Degradation? Check_Solution->Degradation HPLC_Check Verify HPLC Method Performance Degradation->HPLC_Check No Action_Degrade Prepare Fresh Solution, Protect from Light/Heat/Extreme pH Degradation->Action_Degrade Yes Action_HPLC Re-validate HPLC Method (Specificity, Linearity) HPLC_Check->Action_HPLC Issue Found End Consistent Results HPLC_Check->End No Issue Action_Degrade->End Action_HPLC->End

Caption: Troubleshooting Logic for Inconsistent this compound Results.

References

Preventing isotopic exchange of deuterium in Mirtazapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mirtazapine-d4. The information herein is designed to help prevent and troubleshoot potential issues related to the isotopic stability of this deuterated compound during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the isotopic labeling positions on this compound and how does this affect its stability?

A1: The deuterium atoms in this compound are located on the aliphatic carbon atoms at positions 3 and 4 of the pyrazino-azepine ring system. The IUPAC name is 2-Methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4. Deuterium atoms bonded to saturated carbon atoms (sp3 hybridized) are significantly more stable and less prone to isotopic exchange compared to deuterium on heteroatoms (like -OH or -NH) or on aromatic rings. This makes this compound a highly stable internal standard for most applications.

Q2: Under what conditions could I potentially see isotopic exchange with this compound?

A2: While the deuterium labels in this compound are very stable, extreme experimental conditions could theoretically lead to some back-exchange. These conditions are generally outside the scope of typical bioanalytical or pharmacokinetic studies. Potential, though unlikely, scenarios include:

  • Extreme pH: Prolonged exposure to very strong acids or bases at elevated temperatures could potentially facilitate isotopic exchange. However, Mirtazapine itself is known to degrade under such harsh conditions[1].

  • Metal Catalysis: Certain transition metal catalysts are known to facilitate hydrogen-deuterium exchange at carbon centers adjacent to nitrogen atoms[2]. This is not a common experimental condition for this type of compound.

For all practical purposes, this compound is isotopically stable under standard laboratory conditions.

Q3: I am observing a small M+3 peak in the mass spectrum of my this compound standard. Does this indicate isotopic exchange?

A3: Not necessarily. The presence of a small M+3 peak is more likely due to the natural isotopic abundance of carbon-13 in the molecule, rather than a loss of a deuterium atom. It is also possible that there are minor impurities from the synthesis of the deuterated standard. Always refer to the certificate of analysis for the specified isotopic purity of your this compound lot.

Q4: Can the storage conditions of this compound affect its isotopic integrity?

A4: Yes, improper storage can compromise the integrity of any deuterated compound. The primary risk is not typically isotopic exchange of the C-D bonds in this compound, but rather chemical degradation or contamination. To maintain the quality of your standard:

  • Storage Temperature: Store this compound at the recommended temperature, typically refrigerated (2-8°C) or frozen (-20°C) for long-term storage.

  • Moisture: Protect the compound from moisture to prevent chemical degradation. Store in a tightly sealed container, and for solid forms, consider using a desiccator.

  • Inert Atmosphere: For long-term storage, especially of solutions, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q5: Are there any special handling procedures I should follow when working with this compound solutions?

A5: Following good laboratory practices for handling analytical standards is crucial. To prevent contamination and potential (though unlikely) back-exchange:

  • Use aprotic solvents for reconstitution and dilution whenever possible.

  • If using protic solvents (e.g., methanol, water), prepare solutions fresh and store them appropriately.

  • Avoid leaving solutions exposed to the atmosphere for extended periods, as this can lead to solvent evaporation and absorption of atmospheric moisture.

  • Use clean, dry glassware and syringes.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Mass Spectrum (e.g., lower than expected mass for the deuterated peak) 1. Isotopic exchange (unlikely but possible under harsh conditions). 2. Impurity in the standard. 3. In-source fragmentation in the mass spectrometer.1. Review your experimental conditions. Are you using extreme pH or high temperatures for extended periods? 2. Check the certificate of analysis for the isotopic purity of your standard. 3. Optimize your mass spectrometer source conditions to minimize fragmentation.
Drifting Isotopic Purity Over Time in Solution 1. Chemical degradation of this compound. 2. Contamination of the solvent with a protic source.1. Prepare fresh solutions for each experiment. 2. Ensure your solvents are of high purity and are properly stored. 3. Store stock solutions at the recommended temperature in tightly sealed containers.
Inconsistent Results in Quantitative Assays 1. Inaccurate concentration of the this compound internal standard. 2. Degradation of the standard.1. Verify the concentration of your stock and working solutions. 2. Prepare a fresh stock solution from the solid material. 3. Assess the stability of this compound under your specific assay conditions (see Experimental Protocols below).

Experimental Protocols

Protocol for Assessing Isotopic Stability of this compound

This protocol is designed to test the stability of the deuterium labels on this compound under various pH conditions.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.4)

  • LC-MS system

2. Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare three sets of test solutions by diluting the stock solution to a final concentration of 1 µg/mL in the following solvents:

    • 0.1 M HCl in 50:50 Methanol:Water

    • 0.1 M NaOH in 50:50 Methanol:Water

    • pH 7.4 Phosphate buffer in 50:50 Methanol:Water

  • Analyze a t=0 sample from each test solution by LC-MS to determine the initial isotopic distribution.

  • Incubate the test solutions at room temperature and at an elevated temperature (e.g., 40°C).

  • Analyze aliquots from each solution at various time points (e.g., 1, 4, 8, 24, and 48 hours).

  • Monitor the mass spectrum for any changes in the isotopic distribution, specifically looking for an increase in the intensity of the M+3, M+2, M+1, and M+0 peaks relative to the M+4 peak.

3. Data Analysis:

  • Calculate the percentage of the M+4 peak area relative to the sum of the areas of the M+0 to M+4 peaks at each time point.

  • A significant decrease in the relative abundance of the M+4 peak over time would indicate isotopic exchange.

Visualizations

Mirtazapine_d4_Structure This compound Deuterium Labeling mirtazapine mirtazapine D1 D D1->mirtazapine Position 3 D2 D D2->mirtazapine Position 3 D3 D D3->mirtazapine Position 4 D4 D D4->mirtazapine Position 4

Caption: Location of deuterium labels on the this compound molecule.

Troubleshooting_Workflow start Unexpected Mass Spec Result (e.g., loss of deuterium) check_purity Review Certificate of Analysis for Isotopic Purity start->check_purity check_conditions Analyze Experimental Conditions (pH, Temp, Time) start->check_conditions check_ms Optimize MS Source Parameters start->check_ms in_spec Is isotopic purity within specification? check_purity->in_spec harsh_conditions Are conditions harsh? (e.g., strong acid/base, high temp) check_conditions->harsh_conditions fragmentation Is in-source fragmentation likely? check_ms->fragmentation likely_cause_exchange Potential Cause: Isotopic Exchange (unlikely) harsh_conditions->likely_cause_exchange Yes end Problem Identified harsh_conditions->end No likely_cause_impurity Potential Cause: Impurity in Standard in_spec->likely_cause_impurity No in_spec->end Yes likely_cause_fragmentation Potential Cause: In-source Fragmentation fragmentation->likely_cause_fragmentation Yes fragmentation->end No

Caption: Troubleshooting workflow for unexpected mass spectrometry results.

Stability_Experiment start Prepare this compound Stock Solution prepare_solutions Create Test Solutions (Acidic, Neutral, Basic) start->prepare_solutions t0_analysis t=0 Analysis by LC-MS prepare_solutions->t0_analysis incubation Incubate at RT and 40°C prepare_solutions->incubation data_analysis Compare Isotopic Distribution to t=0 t0_analysis->data_analysis timepoint_analysis Analyze at t = 1, 4, 8, 24, 48h incubation->timepoint_analysis timepoint_analysis->data_analysis conclusion Assess Isotopic Stability data_analysis->conclusion

Caption: Experimental workflow for assessing the isotopic stability of this compound.

References

Navigating Bioanalysis: A Technical Guide to Overcoming Matrix Effects with Mirtazapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the bioanalysis of Mirtazapine. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) focused on mitigating matrix effects using its deuterated internal standard, Mirtazapine-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my Mirtazapine bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Mirtazapine, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitation.[1]

Q2: Why is this compound recommended as the internal standard for Mirtazapine analysis?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is considered the 'gold standard' in quantitative LC-MS/MS analysis because it is chemically and physically almost identical to Mirtazapine.[2] This means it co-elutes with the analyte and experiences nearly the same degree of matrix effects.[3] By measuring the ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[2][3]

Q3: Can I use a different internal standard, like a structural analog, for Mirtazapine analysis?

A3: While structural analogs can be used as internal standards, they may not co-elute perfectly with Mirtazapine and may respond differently to matrix effects. This can lead to less effective correction and potentially compromise the accuracy of your results. Whenever possible, a stable isotope-labeled internal standard like this compound is the preferred choice for robust bioanalytical methods.[2]

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement. The internal standard normalized MF should ideally be close to 1.0.[1]

Troubleshooting Guide

Issue 1: High variability in Mirtazapine quantification across different plasma lots.

Possible Cause Troubleshooting Step
Differential Matrix Effects Different lots of plasma can have varying compositions of endogenous substances, leading to inconsistent ion suppression or enhancement.
Solution Ensure this compound is used as the internal standard. Its co-elution with Mirtazapine will compensate for lot-to-lot variations in matrix effects. Validate the method using at least six different lots of blank matrix to confirm that the internal standard provides adequate correction.[1]
Inconsistent Sample Preparation Variability in extraction recovery between samples can lead to inconsistent results.
Solution Optimize and standardize the sample preparation protocol. A robust liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method should be used to ensure high and consistent recovery for both Mirtazapine and this compound.

Issue 2: Poor sensitivity or inconsistent peak areas for Mirtazapine at the Lower Limit of Quantification (LLOQ).

Possible Cause Troubleshooting Step
Significant Ion Suppression Endogenous phospholipids are common sources of ion suppression in plasma samples and can significantly impact the signal at low concentrations.
Solution 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation technique like SPE to effectively remove phospholipids. 2. Chromatographic Separation: Modify the LC gradient to separate Mirtazapine from the region where phospholipids typically elute. 3. Optimize MS Source Parameters: Adjust source temperature, gas flows, and voltages to enhance the ionization of Mirtazapine.
Suboptimal Internal Standard Concentration An inappropriate concentration of the internal standard can affect the precision of the analyte/IS ratio, especially at the LLOQ.
Solution Optimize the concentration of this compound to ensure a strong and consistent signal across the entire calibration range.

Data Presentation: Bioanalytical Method Validation Summary

The following table summarizes typical validation parameters for a robust LC-MS/MS method for Mirtazapine in human plasma using this compound as the internal standard.

Parameter Mirtazapine This compound (IS) Acceptance Criteria
Linearity Range (ng/mL) 0.50 - 200.70N/Ar² ≥ 0.99
LLOQ (ng/mL) 0.50N/AAccuracy: 80-120%, Precision: ≤20%
Intra-day Accuracy (%) 94.1 - 105.2N/A85-115% (100 ± 15%)
Intra-day Precision (%CV) 2.8 - 9.9N/A≤15%
Inter-day Accuracy (%) 96.3 - 103.8N/A85-115% (100 ± 15%)
Inter-day Precision (%CV) 4.1 - 8.7N/A≤15%
Extraction Recovery (%) 84.9 - 93.988.2 - 95.1Consistent and reproducible
Matrix Factor (MF) 0.85 - 1.150.88 - 1.12Consistent across lots
IS-Normalized MF 0.97 - 1.03N/AClose to 1.0 with %CV ≤15%

Data presented is representative and synthesized from typical bioanalytical method validation results.[4]

Experimental Protocols

A detailed methodology for the quantification of Mirtazapine in human plasma using LC-MS/MS with this compound as an internal standard is provided below.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound working solution (as internal standard).

  • Add 50 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.

  • Add 1 mL of a suitable organic solvent (e.g., hexane or a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1200 series or equivalent
Column C18 column (e.g., Agilent Eclipse XDB C-18, 100 × 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic (e.g., 60:40 A:B) or a suitable gradient
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Mirtazapine: To be optimized this compound: To be optimized
Source Temperature To be optimized
Gas Flows To be optimized

Note: MS parameters such as MRM transitions, collision energies, and source conditions need to be optimized for the specific instrument being used.[4][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for Mirtazapine bioanalysis.

matrix_effect_compensation cluster_elution Co-elution from LC Column cluster_ionization Ionization in MS Source cluster_quantification Quantification mirtazapine Mirtazapine ion_suppression Ion Suppression (or Enhancement) mirtazapine->ion_suppression mirtazapine_d4 This compound mirtazapine_d4->ion_suppression matrix_components Matrix Components matrix_components->ion_suppression suppressed_mirt Suppressed Mirtazapine Signal ion_suppression->suppressed_mirt suppressed_d4 Suppressed This compound Signal ion_suppression->suppressed_d4 ratio Ratio (Analyte / IS) suppressed_mirt->ratio suppressed_d4->ratio result Accurate Result ratio->result

Caption: Principle of matrix effect compensation using a deuterated internal standard.

References

Improving chromatographic peak shape for Mirtazapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape for Mirtazapine-d4.

Troubleshooting Guide

Poor peak shape for this compound, a basic compound, is a common issue in reversed-phase chromatography, often manifesting as peak tailing. This guide provides a systematic approach to diagnose and resolve these issues.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is frequently caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2][3] Here is a step-by-step guide to troubleshoot and improve peak symmetry.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase composition, especially its pH, is a critical factor in controlling the peak shape of ionizable compounds.

  • Mobile Phase pH: Mirtazapine is a basic compound. At a mid-range pH, residual silanol groups (Si-OH) on the silica-based column packing can be ionized (SiO-), leading to strong electrostatic interactions with the protonated basic analyte. This secondary interaction mechanism results in peak tailing.[1][3]

    • Solution: Lowering the mobile phase pH (typically to between 2 and 4) protonates the silanol groups, minimizing these unwanted interactions.[4][5][6][7] The use of an acidic modifier like formic acid or a phosphate buffer is common.[5][6][7][8] For example, a mobile phase containing 0.1% formic acid has been shown to improve the peak shapes of Mirtazapine.[8]

  • Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface, leading to peak shape issues.

    • Solution: Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM.[4]

  • Mobile Phase Additives: The addition of a small amount of a basic compound, like triethylamine (TEA), can act as a silanol suppressor. TEA competes with the analyte for active sites on the stationary phase, thereby reducing peak tailing.[9]

Step 2: Assess the Analytical Column

The choice and condition of the HPLC column play a pivotal role in achieving good peak shape.

  • Column Chemistry: Standard C18 columns can have a high number of accessible silanol groups.

    • Solution: Employ columns with a base-deactivated stationary phase or end-capped columns, where the residual silanols are chemically bonded with a small silylating agent to reduce their activity.[10] Polar-embedded or charged surface hybrid (CSH) columns are also designed to provide better peak shape for basic analytes.[4]

  • Column Contamination and Degradation: Accumulation of sample matrix components on the column inlet frit or at the head of the column can distort peak shape.[11] Column degradation, such as the loss of bonded phase, can expose more active silanol groups.

    • Solution: Use a guard column to protect the analytical column from contaminants.[12] If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4] A sudden change in peak shape for all analytes can indicate a physical problem with the column, such as a void.

Step 3: Review Sample and Injection Parameters

The sample itself and how it is introduced into the system can affect peak shape.

  • Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.[11]

    • Solution: Reduce the injection volume or dilute the sample.[11]

Step 4: Check the HPLC System

Extra-column band broadening can contribute to poor peak shape.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and keep the length to a minimum.[4][12] Ensure all fittings are properly connected to avoid dead volume.

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

G start Peak Tailing Observed for this compound check_mobile_phase Step 1: Check Mobile Phase - Is pH low (2-4)? - Is buffer strength adequate (10-50mM)? start->check_mobile_phase adjust_mobile_phase Adjust pH with acid (e.g., 0.1% Formic Acid). Increase buffer concentration. check_mobile_phase->adjust_mobile_phase No check_column Step 2: Check Column - Is it a base-deactivated/end-capped column? - Is the column old or contaminated? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column replace_column Use a base-deactivated or polar-embedded column. Flush or replace the column. Use a guard column. check_column->replace_column No check_sample Step 3: Check Sample & Injection - Is injection solvent stronger than mobile phase? - Is there mass overload? check_column->check_sample Yes replace_column->check_sample adjust_sample Dissolve sample in mobile phase. Reduce injection volume or dilute sample. check_sample->adjust_sample Yes check_system Step 4: Check System for Extra-Column Broadening check_sample->check_system No adjust_sample->check_system adjust_system Minimize tubing length and internal diameter. Check fittings. check_system->adjust_system Yes end_node Improved Peak Shape check_system->end_node No adjust_system->end_node G cluster_mid_ph Mid-Range pH (e.g., pH 5-7) cluster_low_ph Low pH (e.g., pH 2-4) Mirtazapine_mid This compound-H+ (Basic Analyte) Interaction_mid Strong Ionic Interaction (Peak Tailing) Mirtazapine_mid->Interaction_mid Attraction Silanol_mid Si-O- (Ionized Silanol) Silanol_mid->Interaction_mid Attraction Mirtazapine_low This compound-H+ (Basic Analyte) Interaction_low Reduced Interaction (Symmetrical Peak) Mirtazapine_low->Interaction_low Minimal Interaction Silanol_low Si-OH (Protonated Silanol) Silanol_low->Interaction_low Minimal Interaction

References

Identifying and resolving purity issues with Mirtazapine-d4 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and resolving purity issues with Mirtazapine-d4 standards. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purity-related issues observed with this compound standards?

A1: The most common purity issues with this compound standards can be categorized as follows:

  • Presence of Unlabeled Mirtazapine: The standard may contain a certain percentage of the non-deuterated parent compound.

  • Incomplete Deuteration: The standard may contain molecules with fewer than four deuterium atoms.

  • Isotopic Exchange (H/D Exchange): Deuterium atoms may be replaced by hydrogen atoms from the environment, particularly if the standard is handled or stored improperly.[1] This is more likely to occur if the deuterium labels are on exchangeable sites (e.g., -OH, -NH, -SH), though the deuterium atoms in this compound are on a saturated carbon ring, making them generally stable.

  • Chemical Impurities: These can be byproducts from the synthesis of this compound or degradation products. Common impurities found in Mirtazapine itself that could also be present in a deuterated standard include Mirtazapine N-oxide and Desmethylmirtazapine.[][3]

  • Contamination: The standard may be contaminated with solvents, moisture, or other substances from the laboratory environment.

Q2: How can I identify the presence of impurities in my this compound standard?

A2: Several analytical techniques can be used to identify impurities:

  • Mass Spectrometry (MS): This is the most direct method to assess isotopic purity. By analyzing the mass spectrum, you can identify the presence of unlabeled Mirtazapine (M), partially deuterated species (d1, d2, d3), and the fully deuterated this compound (M+4). It can also help in identifying other chemical impurities with different molecular weights.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC can separate this compound from many of its chemical impurities.[4] A UV detector will show peaks for all UV-active compounds, while an MS detector can provide mass information for each separated peak, helping to identify them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the presence of unlabeled Mirtazapine by identifying characteristic proton signals that should be absent in the fully deuterated standard.

Q3: My analytical results show a lower than expected concentration of this compound. What could be the cause?

A3: A lower than expected concentration can be due to several factors:

  • Degradation of the Standard: Mirtazapine is known to degrade under acidic, alkaline, and oxidative conditions.[5] Improper storage or handling, such as exposure to light, high temperatures, or reactive chemicals, can lead to degradation.

  • Inaccurate Initial Concentration: The concentration of the standard as provided by the manufacturer might have a certain tolerance. Always refer to the Certificate of Analysis (CoA) for the exact concentration and its uncertainty.

  • Adsorption to Surfaces: Mirtazapine, being a lipophilic compound, may adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware can help minimize this issue.

  • Evaporation of Solvent: If the standard is in solution, the solvent may have evaporated over time, leading to an incorrect concentration. Ensure vials are tightly sealed.[6]

Q4: What are the ideal storage and handling conditions for this compound standards?

A4: To ensure the stability and purity of your this compound standard, follow these guidelines:

  • Storage Temperature: For long-term storage, it is generally recommended to store the standard at -20°C or below, especially if it is in solution.[6] For short-term storage, 2-8°C is often sufficient. Always consult the manufacturer's Certificate of Analysis (CoA) for specific recommendations.[6]

  • Light Protection: Mirtazapine can be light-sensitive.[7] Store the standard in amber vials or otherwise protected from light to prevent photodegradation.[6]

  • Inert Atmosphere: For highly sensitive applications, it may be beneficial to store the standard under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Handling: When preparing solutions, use high-purity, anhydrous solvents. If the standard is a solid, allow it to come to room temperature before opening the vial to prevent condensation of moisture from the air.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Extra peaks in HPLC chromatogram Chemical impurities or degradation products.1. Analyze the sample using LC-MS to identify the mass of the impurity peaks. 2. Compare the retention times with known Mirtazapine impurities. 3. Review the storage conditions and handling procedures of the standard.
Broad or tailing peaks in HPLC Poor chromatographic conditions or column degradation.1. Optimize the mobile phase composition and pH. 2. Use a new or properly conditioned HPLC column. 3. Ensure the sample is fully dissolved in the mobile phase.
Inconsistent quantification results Isotopic instability (H/D exchange) or degradation.1. Check for the presence of protic solvents (water, methanol) in your sample matrix that could facilitate H/D exchange. 2. Prepare fresh dilutions of the standard and re-analyze. 3. Verify the storage conditions of the standard.
Mass spectrum shows significant M+0, M+1, M+2, or M+3 peaks Incomplete deuteration or isotopic exchange.1. Contact the manufacturer for the isotopic purity specifications. 2. If H/D exchange is suspected, handle the standard under anhydrous conditions.

Experimental Protocols

HPLC Method for Purity Assessment

This method is a general guideline and may require optimization for your specific instrumentation and requirements.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.3% triethylamine, pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 22:78 (v/v).[4]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detector at 215 nm or a mass spectrometer.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Procedure:

    • Prepare a stock solution of the this compound standard in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

    • Inject the solution into the HPLC system.

    • Analyze the resulting chromatogram for the presence of impurity peaks.

Mass Spectrometry for Isotopic Purity
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Procedure:

    • Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

    • Acquire the full scan mass spectrum in the region of the molecular ions of Mirtazapine and this compound (approximately m/z 266 to 270).

    • Determine the relative abundance of the peaks corresponding to the unlabeled (M), partially deuterated (M+1, M+2, M+3), and fully deuterated (M+4) species.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start This compound Standard dissolve Dissolve in appropriate solvent start->dissolve dilute Dilute to working concentration dissolve->dilute hplc HPLC Separation dilute->hplc Inject ms Mass Spectrometry hplc->ms uv UV Detection hplc->uv mass_spectrum Isotopic Purity (Mass Spectrum) ms->mass_spectrum chromatogram Purity Profile (Chromatogram) uv->chromatogram decision Purity Acceptable? chromatogram->decision mass_spectrum->decision

Caption: Experimental workflow for assessing the purity of this compound standards.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions start Inconsistent Analytical Results? impurity Chemical Impurity / Degradation start->impurity isotopic Isotopic Instability (H/D Exchange) start->isotopic method Analytical Method Issue start->method storage Improper Storage / Handling start->storage lcms Run LC-MS to Identify Impurities impurity->lcms use_anhydrous Use Anhydrous Solvents isotopic->use_anhydrous optimize_method Optimize HPLC/MS Method method->optimize_method check_storage Verify Storage Conditions storage->check_storage new_standard Use a Fresh Standard check_storage->new_standard

Caption: Troubleshooting logic for inconsistent this compound analytical results.

mirtazapine_moa cluster_receptors Receptor Blockade cluster_effects Neurotransmitter Effects mirtazapine This compound alpha2 α2-Adrenergic Receptors mirtazapine->alpha2 Blocks ht2 5-HT2 Receptors mirtazapine->ht2 Blocks ht3 5-HT3 Receptors mirtazapine->ht3 Blocks increase_ne Increased Norepinephrine Release alpha2->increase_ne increase_5ht Increased Serotonin Release alpha2->increase_5ht

Caption: Simplified mechanism of action of Mirtazapine.

References

Technical Support Center: Optimization of MS/MS Transitions for Mirtazapine-d4 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS transitions for Mirtazapine-d4 and its primary metabolites, Desmethylmirtazapine and 8-hydroxymirtazapine.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Mirtazapine that should be monitored?

A1: The primary metabolic pathways of Mirtazapine involve demethylation and hydroxylation. The two major metabolites that are typically monitored in pharmacokinetic and drug metabolism studies are Desmethylmirtazapine and 8-hydroxymirtazapine.[1][2][3]

Q2: What is this compound, and why is it used in analyses?

A2: this compound is a deuterated form of Mirtazapine, meaning four of its hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative LC-MS/MS assays. Because its chemical and physical properties are nearly identical to Mirtazapine, it co-elutes and ionizes similarly, allowing for accurate correction of variations during sample preparation and analysis.

Q3: What are the recommended precursor and product ion transitions for Mirtazapine, this compound, and its metabolites?

A3: The recommended Multiple Reaction Monitoring (MRM) transitions are summarized in the table below. These transitions are commonly used for the quantification and confirmation of the respective analytes.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Mirtazapine266.2195.0209.1
This compound (IS)270.2195.0213.1
Desmethylmirtazapine252.1195.0209.1
8-hydroxymirtazapine282.2211.1195.0

Q4: How do I optimize the collision energy and cone voltage for these compounds?

A4: Optimization is crucial for achieving maximum sensitivity. This is typically done by infusing a standard solution of each analyte and the internal standard into the mass spectrometer and systematically varying the collision energy and cone voltage to find the values that produce the most intense and stable signal for each MRM transition. The optimal values can vary between different mass spectrometer models. Below is a table with typical starting values found in the literature.

CompoundCone Voltage (V)Collision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
Mirtazapine30 - 4025 - 3520 - 30
This compound (IS)30 - 4025 - 3520 - 30
Desmethylmirtazapine25 - 3520 - 3015 - 25
8-hydroxymirtazapine35 - 4530 - 4025 - 35

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.

Issue 1: Low or No Signal for Analytes or Internal Standard

  • Possible Cause: Incorrect MS/MS transitions or suboptimal tuning parameters.

    • Solution: Verify that the precursor and product ions entered in the instrument method are correct. Re-optimize the cone voltage and collision energy by infusing a fresh, known concentration of the analyte or internal standard.

  • Possible Cause: Poor ionization in the ESI source.

    • Solution: Ensure the mobile phase composition is appropriate for positive electrospray ionization (ESI+), which is typically used for these compounds. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve protonation and enhance the signal. Check for a stable spray at the ESI probe.

  • Possible Cause: Issues with sample preparation leading to poor recovery.

    • Solution: Evaluate your extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction). Ensure the pH of the sample is optimized for the extraction of these basic compounds. Perform recovery experiments to assess the efficiency of your sample preparation.

Issue 2: High Background Noise or Interfering Peaks

  • Possible Cause: Matrix effects from the biological sample (e.g., plasma, urine).

    • Solution: Matrix effects, where other components in the sample suppress or enhance the ionization of your analytes, are a common issue. Improve your sample clean-up procedure. Solid-phase extraction (SPE) is often more effective at removing interferences than protein precipitation. You can also try to adjust the chromatographic conditions to separate the analytes from the interfering compounds.

  • Possible Cause: Contamination from the LC system or sample collection tubes.

    • Solution: Flush the LC system thoroughly with a strong solvent mixture like isopropanol/acetonitrile/water. Use new or thoroughly cleaned solvent bottles and tubing. Ensure that the sample collection tubes are not a source of contamination.

Issue 3: Inconsistent or Drifting Retention Times

  • Possible Cause: Lack of column equilibration.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A sufficient equilibration time is typically 5-10 column volumes.

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure the solvents are properly mixed. Check for any leaks in the LC system that could alter the mobile phase composition.

  • Possible Cause: Column degradation.

    • Solution: If the retention times continue to shift, the column may be degrading. Replace the column with a new one of the same type. Using a guard column can help extend the life of the analytical column.

Issue 4: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: Mirtazapine and its metabolites are basic compounds. A low pH mobile phase (e.g., with 0.1% formic acid) will ensure they are in their protonated form, which generally leads to better peak shapes on C18 columns.

  • Possible Cause: Column overload.

    • Solution: If the peaks are fronting, you may be injecting too much sample onto the column. Try diluting your sample or injecting a smaller volume.

  • Possible Cause: Secondary interactions with the column stationary phase.

    • Solution: Ensure that your column is suitable for the analysis of basic compounds. Some columns have residual silanol groups that can cause peak tailing. Using a column with end-capping or a different stationary phase may improve peak shape.

Experimental Protocols

Below are detailed methodologies for key experiments related to the optimization of MS/MS transitions for this compound and its metabolites.

Protocol 1: Optimization of MS/MS Parameters
  • Prepare Standard Solutions: Prepare individual stock solutions of Mirtazapine, this compound, Desmethylmirtazapine, and 8-hydroxymirtazapine in methanol at a concentration of 1 mg/mL. From these, prepare working solutions at 1 µg/mL in 50:50 acetonitrile:water.

  • Direct Infusion Setup: Infuse each working solution individually into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Optimize Precursor Ion: In full scan mode, identify the protonated molecule [M+H]⁺ for each compound.

  • Optimize Cone Voltage: In SIM (Selected Ion Monitoring) mode for the precursor ion, ramp the cone voltage (or equivalent parameter, e.g., fragmentor voltage) over a range (e.g., 10-80 V) to find the value that maximizes the precursor ion intensity.

  • Optimize Product Ions and Collision Energy: In product ion scan mode, with the optimized cone voltage, ramp the collision energy (e.g., 5-50 eV) to observe the fragmentation pattern and identify the most abundant and stable product ions. Select a quantifier (most intense) and a qualifier ion.

  • Refine Collision Energy for MRM: In MRM mode, for each precursor-product ion pair, perform a collision energy optimization by ramping the collision energy to find the value that maximizes the product ion intensity.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)
  • Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 3: Generic LC-MS/MS Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 10% B

    • 3.6-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate LC_Separation LC Separation (C18 Column) Evaporate->LC_Separation MS_Analysis MS/MS Detection (MRM Mode) LC_Separation->MS_Analysis Quantification Quantification MS_Analysis->Quantification

Caption: A typical experimental workflow for the quantitative analysis of Mirtazapine and its metabolites in plasma.

Troubleshooting_Logic Start Problem Encountered No_Signal Low or No Signal Start->No_Signal High_Noise High Background Noise Start->High_Noise RT_Shift Retention Time Shift Start->RT_Shift Bad_Peak Poor Peak Shape Start->Bad_Peak Check_MS Verify MS/MS Transitions & Re-optimize Parameters No_Signal->Check_MS Check_Ionization Check ESI Source & Mobile Phase pH No_Signal->Check_Ionization Check_Recovery Evaluate Sample Preparation Recovery No_Signal->Check_Recovery Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) High_Noise->Improve_Cleanup Check_Contamination Check for System Contamination High_Noise->Check_Contamination Equilibrate Ensure Proper Column Equilibration RT_Shift->Equilibrate Fresh_MP Prepare Fresh Mobile Phase RT_Shift->Fresh_MP Replace_Column Replace Column RT_Shift->Replace_Column Bad_Peak->Replace_Column Adjust_pH Adjust Mobile Phase pH Bad_Peak->Adjust_pH Dilute_Sample Dilute Sample Bad_Peak->Dilute_Sample

Caption: A logical troubleshooting guide for common issues in LC-MS/MS analysis.

References

Troubleshooting low recovery of Mirtazapine-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to Mirtazapine-d4 sample extraction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low recovery, during experimental procedures.

General Troubleshooting for Low this compound Recovery

Low recovery of this compound, an internal standard, can compromise the accuracy and reliability of bioanalytical methods. The following sections provide a systematic approach to troubleshooting potential issues across various extraction techniques.

A logical first step in diagnosing recovery issues is to systematically evaluate each stage of your extraction process.

cluster_Start cluster_Investigation Investigation Phase cluster_Action Corrective Actions cluster_End start Low this compound Recovery Observed check_prep Verify Sample Pre-treatment (e.g., pH, hydrolysis) start->check_prep check_method Review Extraction Method Parameters check_prep->check_method Correct? adjust_prep Optimize pH, Enzyme Activity, etc. check_prep->adjust_prep Incorrect? check_reagents Assess Reagent Quality & Stability check_method->check_reagents Optimal? optimize_method Adjust Solvents, Time, Temperature check_method->optimize_method Suboptimal? check_matrix Evaluate Potential Matrix Effects check_reagents->check_matrix Good Quality? replace_reagents Use Fresh/High-Purity Reagents check_reagents->replace_reagents Degraded? improve_cleanup Enhance Sample Cleanup Steps check_matrix->improve_cleanup Interference Detected? end Recovery Improved check_matrix->end No Interference adjust_prep->end optimize_method->end replace_reagents->end improve_cleanup->end

Caption: A troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Solid-Phase Extraction (SPE)

Question 1: My this compound recovery is low using SPE. What are the most critical factors to investigate?

Answer: Low recovery in SPE can stem from several factors. The most critical to investigate for Mirtazapine, a basic compound, are:

  • Sample pH: The pH of the sample load is crucial. For cation-exchange SPE, the pH should be adjusted to be at least 2 units below the pKa of Mirtazapine to ensure it is positively charged and binds effectively to the sorbent. Conversely, for reversed-phase SPE, adjusting the pH to suppress ionization might be necessary. For instance, a study on Mirtazapine extraction from urine adjusted the sample pH to 8.0 for optimal results on a polydimethylsiloxane-divinylbenzene fiber.[1][2]

  • Sorbent Choice: Ensure the chosen sorbent is appropriate for Mirtazapine's chemical properties. Strong cation exchangers have shown good results with recoveries between 70% and 109% for Mirtazapine.[3]

  • Column Conditioning and Equilibration: Incomplete wetting or improper conditioning of the SPE sorbent can lead to inconsistent binding.[4] Always follow the manufacturer's protocol for activating and equilibrating the cartridge with the appropriate solvents before loading the sample.

  • Elution Solvent: The elution solvent must be strong enough to disrupt the sorbent-analyte interaction. For cation-exchange SPE, this typically involves using a basic or high ionic strength solvent. The choice of eluting solvent is a critical step that requires careful optimization.[3][4]

  • Flow Rate: A flow rate that is too fast during sample loading can result in incomplete binding of the analyte to the sorbent.[4]

Question 2: I am using a polymeric SPE sorbent and still see low recovery. What could be the issue?

Answer: While polymeric sorbents offer good retention for a broad range of compounds, several factors can still lead to poor recovery:

  • Insufficient Sorption: The interaction between this compound and the sorbent may be weak. Ensure the sample is loaded under conditions that favor retention.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely. You might need to increase the organic solvent percentage or add a modifier (e.g., a small amount of acid or base) to the elution solvent.

  • Drying Step: Over-drying the sorbent bed after the wash step can sometimes lead to poor elution of the analytes.[4]

Liquid-Liquid Extraction (LLE)

Question 1: What are the key parameters to optimize for improving this compound recovery in an LLE protocol?

Answer: For LLE, the following parameters are crucial for achieving high and consistent recovery of this compound:

  • pH of the Aqueous Phase: As a basic compound, Mirtazapine's extraction into an organic solvent is highly pH-dependent. The aqueous phase should be made basic (pH > 9) to ensure Mirtazapine is in its neutral, more nonpolar form, which is more soluble in organic solvents. One successful method used 0.1 N NaOH to alkalize the plasma sample before extraction.[5]

  • Choice of Organic Solvent: The solvent should be immiscible with water and have a high affinity for Mirtazapine. A mixture of hexane and isoamyl alcohol (95:5, v/v) has been used effectively, yielding recoveries of 94.4% for Mirtazapine.[5] Another method used a mixture of n-hexane and ethyl acetate (90:10, v/v).[6]

  • Extraction Volume and Ratio: The ratio of the organic solvent to the aqueous sample can impact extraction efficiency. Increasing the volume of the organic solvent or performing multiple extractions can improve recovery.

  • Mixing and Centrifugation: Ensure thorough mixing (e.g., vortexing or shaking) to maximize the surface area for mass transfer between the two phases.[5] Adequate centrifugation is necessary to achieve a clean separation of the layers.

Question 2: My recovery with LLE is inconsistent. What could be the cause?

Answer: Inconsistent LLE recovery can be due to:

  • Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to variable recovery. To mitigate this, you can try adding salt to the aqueous phase or using a different solvent system.

  • Incomplete Phase Separation: Ensure complete separation of the two layers after centrifugation before proceeding to the next step.

  • Analyte Stability: Mirtazapine can be susceptible to degradation under certain conditions. For example, it has been shown to degrade under acidic conditions.[7] Ensure the pH and temperature conditions during extraction do not compromise its stability.

Protein Precipitation (PPT)

Question 1: When is protein precipitation a suitable method, and what are its limitations regarding recovery?

Answer: Protein precipitation is a simple and fast method for sample cleanup. It is often used for high-throughput analysis. However, it is a non-selective method, which can lead to issues with recovery and matrix effects.

  • Suitability: It is most suitable when a high degree of sample cleanup is not required and when the subsequent analytical method (e.g., LC-MS/MS) has high selectivity.

  • Limitations on Recovery:

    • Co-precipitation: The analyte of interest, this compound, can become entrapped in the precipitated protein pellet, leading to lower recovery.

    • Matrix Effects: This method results in a relatively "dirty" extract, containing many endogenous matrix components that can cause ion suppression or enhancement in mass spectrometry-based detection, indirectly affecting the perceived recovery.[8]

Question 2: How can I improve this compound recovery when using protein precipitation?

Answer: To improve recovery with PPT:

  • Choice of Precipitating Agent: Acetonitrile is a commonly used and effective precipitating agent.

  • Optimization of Solvent-to-Sample Ratio: A higher ratio of organic solvent to plasma can improve protein removal and analyte recovery.

  • Temperature: Performing the precipitation at a low temperature (e.g., on ice) can sometimes improve the efficiency of protein removal.

  • Post-Precipitation Cleanup: Combining PPT with a subsequent cleanup step, such as SPE, can significantly improve recovery and reduce matrix effects.

Quantitative Data Summary

The following table summarizes reported recovery values for Mirtazapine and its metabolites from various studies.

AnalyteExtraction MethodMatrixAverage Recovery (%)Reference
MirtazapineLLEHuman Plasma94.4[5][9][10][11]
N-desmethylmirtazapineLLEHuman Plasma106.6[5][9][10][11]
MirtazapineLLEHuman Plasma86.8[6]
N-desmethyl mirtazapineLLEHuman Plasma37.2[6]
8-hydroxymirtazapineLLEHuman Plasma25.3[6]
MirtazapineSPEHuman Urine5.4[1][2]
DemethylmirtazapineSPEHuman Urine1.7[1][2]
8-hydroxymirtazapineSPEHuman Urine1.0[1][2]
Mirtazapine & MetabolitesSPE (Cation Exchange)Not Specified70 - 109[3]

Experimental Protocols

Below are examples of experimental protocols for the extraction of Mirtazapine.

Protocol 1: Liquid-Liquid Extraction with High Recovery

This protocol is adapted from a method for the determination of Mirtazapine and N-desmethylmirtazapine in human plasma.[5]

  • Sample Preparation:

    • To 0.5 mL of plasma in a test tube, add 10 µL of the internal standard (this compound).

    • Add 200 µL of 0.1 N NaOH to alkalize the sample.

  • Extraction:

    • Add 5 mL of a hexane:isoamyl alcohol mixture (95:5, v/v).

    • Shake the mixture for 10 minutes.

    • Centrifuge at 3500 rpm for 10 minutes.

  • Back Extraction:

    • Transfer the upper organic phase to a clean test tube containing 0.2 mL of 0.1 N HCl.

    • Vortex for 1 minute.

    • Centrifuge at 3500 rpm for 10 minutes.

  • Final Step:

    • Discard the upper organic layer.

    • Inject an aliquot of the lower aqueous layer into the analytical instrument.

Protocol 2: Solid-Phase Microextraction (SPME) from Urine

This protocol is based on a method for the enantioselective analysis of Mirtazapine and its metabolites in human urine.[1][2]

  • Sample Pre-treatment:

    • For conjugated metabolites, perform enzymatic hydrolysis at 37°C for 16 hours.

    • Precipitate the enzyme with trichloroacetic acid.

    • Adjust the sample pH to 8.0 with a phosphate buffer.

  • Extraction:

    • Immerse a polydimethylsiloxane-divinylbenzene (PDMS-DVB) coated SPME fiber into the prepared urine sample.

    • Allow the extraction to proceed for 30 minutes at room temperature.

  • Desorption:

    • Remove the fiber from the sample and desorb the analytes in methanol for 5 minutes.

  • Analysis:

    • Inject the methanol solution containing the desorbed analytes into the analytical system.

General Workflow for Sample Extraction and Analysis

The following diagram illustrates a typical workflow for bioanalytical sample processing.

cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_PostExtraction Post-Extraction cluster_Analysis Analysis sample_collection Collect Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample_collection->add_is pretreatment Pre-treatment (e.g., pH adjustment, hydrolysis) add_is->pretreatment extraction_step Perform Extraction (SPE, LLE, or PPT) pretreatment->extraction_step separation Separate Phases (e.g., Centrifugation) extraction_step->separation evaporation Evaporate Solvent (if necessary) separation->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into LC-MS/MS System reconstitution->analysis

Caption: A general workflow for bioanalytical sample extraction and analysis.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Mirtazapine Analysis: Featuring Mirtazapine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and therapeutic drug monitoring studies. This guide provides a detailed comparison of validation parameters for Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Mirtazapine in biological matrices, with a special focus on the use of its deuterated analog, Mirtazapine-d4, as an internal standard.

Comparison of Validation Parameters

The selection of an appropriate internal standard is critical in LC-MS/MS analysis to correct for variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte, resulting in co-elution and comparable ionization efficiency, which can lead to enhanced precision and accuracy.

Below is a comparative summary of validation parameters from published LC-MS/MS methods for Mirtazapine analysis, highlighting the performance of a method using this compound against methods employing alternative internal standards.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Mirtazapine

Validation ParameterMethod with this compound ISMethod with Diazepam IS[1][2]Method with Olanzapine ISMethod with Imipramine IS
Linearity Range 10 - 1000 ng/mL0.50 - 200.70 ng/mL0.100–100.000 ng/mL[3]0.1–100.0 ng/ml
Correlation Coefficient (r²) Not explicitly stated0.9991[1]0.9975[3]≥0.9994
Lower Limit of Quantification (LLOQ) 10 - 85 ng/mL0.50 ng/mL[1][2]0.100 ng/mL[3]0.1 ng/mL
Limit of Detection (LOD) 2.0 - 28 ng/mL0.17 ng/mL[1][2]Not explicitly stated0.010 ng/mL
Intra-day Precision (%CV) 3.5 - 12.3%< 15%< 10.16%[3]Not explicitly stated
Inter-day Precision (%CV) 3.1 - 12.3%< 15%< 10.16%[3]Not explicitly stated
Accuracy (Bias %) < 15% (most concentrations)Within ± 15%Not explicitly statedNot explicitly stated
Recovery (%) Process Efficiency: 22 - 106%84.9 - 93.9%[1][2]Not explicitly statedNot explicitly stated
Matrix SerumHuman Plasma[1][2]Human Plasma[3]Heparinized Human Plasma

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.

Method Using this compound as Internal Standard

This method was developed for the simultaneous quantification of 15 non-tricyclic antidepressants in serum.

  • Sample Preparation:

    • To 250 µL of serum, add internal standards, including this compound (5 ng).

    • Precipitate proteins with methanol and acetonitrile.

    • Evaporate the supernatant at 56°C under a nitrogen stream.

    • Reconstitute the residue in 100 µL of 50:50 methanol:water with 2 mM ammonium acetate.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY Ultra-Performance Liquid Chromatography.

    • Column: 100 × 2.1 mm ACQUITY BEH C18.

    • Mobile Phase: Gradient elution with 0.2% ammonium acetate and 0.1% formic acid in water and methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Waters triple quadrupole ACQUITY TQD.

    • Ionization Mode: Positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

Method Using Diazepam as Internal Standard[1][2]
  • Sample Preparation:

    • To 200 µL of human plasma, add Diazepam as the internal standard.

    • Perform liquid-liquid extraction using hexane.

  • LC-MS/MS Conditions:

    • LC System: Not specified.

    • Column: Agilent® Eclipse XDB C-18 (100 × 2.1 mm, 3.5 μm)[1][2].

    • Mobile Phase: 10 mM ammonium acetate/acetonitrile/formic acid (60/40/0.1, v/v/v)[1][2].

    • Flow Rate: 0.5 mL/min[1][2].

    • Injection Volume: 10 µL[1][2].

    • MS System: Not specified.

    • Ionization Mode: Not specified.

    • Scan Type: Not specified.

Method Using Olanzapine as Internal Standard[4]
  • Sample Preparation:

    • To 400 µL of human plasma, add Olanzapine as the internal standard.

    • Perform liquid-liquid extraction.

  • LC-MS/MS Conditions:

    • LC System: Ultra-performance liquid chromatography.

    • Column: X-terra RP8 (50 × 4.6 mm, 5 μm particle size)[3].

    • Run Time: 2.0 min[3].

    • MS System: Tandem mass spectrometer.

    • Ionization Mode: Positive-ion and multiple reactions monitoring (MRM) acquisition mode[3].

    • MRM Transitions: Mirtazapine: m/z 266.35 → 195.31; Olanzapine: m/z 313.19 → 256.12[3].

Method Using Imipramine as Internal Standard[3]
  • Sample Preparation:

    • Solid-phase extraction (SPE) of heparinized human plasma samples.

  • LC-MS/MS Conditions:

    • LC System: Not specified.

    • Column: Betasil-C18.

    • Run Time: 1.8 min.

    • MS System: Not specified.

    • Ionization Mode: Not specified.

    • Scan Type: Not specified.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the LC-MS/MS method validation workflow.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample add_is Add Internal Standard (this compound or Alternative) start->add_is extraction Extraction (Protein Precipitation, LLE, or SPE) add_is->extraction evap Evaporation (if applicable) extraction->evap reconstitute Reconstitution evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quant Quantification detection->quant validation Validation Parameter Calculation quant->validation

Caption: General workflow for LC-MS/MS bioanalytical method.

cluster_params Key Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Precision Precision (Intra- & Inter-day) Validation->Precision Accuracy Accuracy Validation->Accuracy Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Core parameters for method validation.

References

Navigating Mirtazapine Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of analytical methodologies for the accurate quantification of the atypical antidepressant mirtazapine is essential for robust pharmacokinetic and toxicological studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results. This guide provides a comparative analysis of various internal standards used in the quantification of mirtazapine, supported by a summary of experimental data from published studies.

The selection of an internal standard is a crucial step in developing a bioanalytical method, as it compensates for the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention, without interfering with its detection. This guide explores the performance of several commonly used internal standards in mirtazapine quantification.

Performance Comparison of Internal Standards

The following table summarizes the quantitative performance of different analytical methods for mirtazapine, highlighting the specific internal standard employed and key validation parameters. The data is compiled from various studies, each with its own experimental protocol, which should be considered when comparing the results.

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
Quetiapine HPLC-ESI-MS/MSHuman Plasma0.5 - 1500.5Within acceptable limitsWithin acceptable limits[1]
Zolpidem HPLC-FluorescenceHuman Plasma1 - 500181.1 - 118.51.7 - 17.6[2]
Clozapine HPLC-UVHuman PlasmaNot Specified< 0.6-2.8 to 5.5 (RE%)< 3.4 (Intra-day), < 2.9 (Inter-day)[3]
Imipramine LC-ESI-MS/MSHuman Plasma0.1 - 1000.1Within acceptable limitsWithin acceptable limits
Diazepam LC-MS/MSHuman PlasmaNot Specified0.5Within international acceptance criteriaWithin international acceptance criteria[4]
Deuterated Mirtazapine (Conceptual) LC-MS/MSBiological MatricesNot ApplicableNot ApplicablePotentially HighPotentially Low[5][6][7]

Note: Direct comparison between studies should be made with caution due to variations in instrumentation, reagents, and specific protocol details. "Within acceptable limits" and "Within international acceptance criteria" indicate that the original studies reported these parameters as meeting the respective regulatory guidelines without providing specific numerical ranges in the abstract.

Experimental Workflow & Methodologies

The quantification of mirtazapine from biological matrices typically involves sample preparation, chromatographic separation, and detection. The following diagram illustrates a general experimental workflow.

Mirtazapine Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma/Serum Sample is_add Addition of Internal Standard start->is_add extraction Protein Precipitation / LLE / SPE is_add->extraction evap Evaporation & Reconstitution extraction->evap hplc HPLC/UPLC Separation evap->hplc ms MS/MS or UV/Fluorescence Detection hplc->ms quant Quantification & Data Analysis ms->quant

Caption: Generalized workflow for mirtazapine quantification.

Detailed Experimental Protocols

Below are summaries of the methodologies cited in this guide. Researchers should refer to the original publications for complete experimental details.

Method 1: Mirtazapine Quantification using Quetiapine as Internal Standard by HPLC-ESI-MS/MS[1]
  • Sample Preparation: Protein precipitation with methanol was used to extract mirtazapine and quetiapine from human plasma.

  • Chromatography: Isocratic separation was performed on a C18 analytical column (5 µm).

  • Detection: Analysis was carried out using a high-performance liquid chromatography system coupled to an electrospray tandem triple quadrupole mass spectrometer (HPLC-ESI-MS/MS).

  • Run Time: 1.8 minutes.

Method 2: Mirtazapine Quantification using Zolpidem as Internal Standard by HPLC-Fluorescence[2]
  • Sample Preparation: Liquid-liquid extraction was employed for sample clean-up. 50 µL of zolpidem (7.5 ng/mL) was added to 150 µL of plasma, followed by the addition of 50 µL of NaOH (1 N). The mixture was extracted with n-hexane:ethylacetate (90:10 v:v). The organic phase was evaporated and the residue reconstituted in the mobile phase.

  • Chromatography: Separation was achieved on a Chromolith C18 column with an isocratic mobile phase of acetonitrile and phosphate buffer (pH 3, 20:80, v/v) at a flow rate of 2 mL/min.

  • Detection: A fluorescence detector was set at excitation and emission wavelengths of 290 nm and 350 nm, respectively.

Method 3: Mirtazapine Quantification using Clozapine as Internal Standard by HPLC-UV[3]
  • Sample Preparation: To 0.5 mL of plasma, 10 µL of clozapine (20 µg/mL) as the internal standard and 200 µL of NaOH (0.1 N) were added. The subsequent extraction method yielded excellent recovery for both mirtazapine and its metabolite.

  • Chromatography: A gradient mobile phase was used with a total run time of less than 12 minutes.

  • Detection: UV detection was performed at 290 nm.

Method 4: Mirtazapine Quantification using Imipramine as Internal Standard by LC-ESI-MS/MS[4]
  • Sample Preparation: Solid-phase extraction (SPE) was used to extract mirtazapine, its desmethyl metabolite, and imipramine from heparinized human plasma.

  • Chromatography: Chromatographic separation was performed on a Betasil-C18 column.

  • Detection: Tandem mass spectrometry was used for detection.

  • Run Time: 1.8 minutes.

Method 5: Mirtazapine Quantification using Diazepam as Internal Standard by LC-MS/MS[5][6]
  • Sample Preparation: Liquid-liquid extraction with hexane was performed on 200 µL of plasma to which diazepam was added as the internal standard.

  • Chromatography: Isocratic separation was achieved on an Agilent® Eclipse XDB C-18 column (100 × 2.1 mm, 3.5 µm) at 40°C. The mobile phase consisted of 10 mM ammonium acetate/acetonitrile/formic acid (60/40/0.1, v/v/v) at a flow rate of 0.5 mL/min.

  • Detection: Quantitation was performed using electrospray ionization tandem mass spectrometry in positive-ion and multiple reaction monitoring (MRM) mode.

  • Run Time: 3.2 minutes.

The Case for Deuterated Internal Standards

While structurally analogous compounds are widely used, stable isotope-labeled internal standards, such as deuterated mirtazapine, are considered the gold standard in quantitative mass spectrometry.[6] These standards have nearly identical physicochemical properties to the analyte, leading to very similar extraction recovery and chromatographic retention times.[5] The mass difference allows for their distinct detection by the mass spectrometer. The use of deuterated internal standards can significantly improve the accuracy and precision of quantification by effectively correcting for matrix effects and variations in instrument response.[6] However, potential challenges with deuterated standards include the possibility of isotopic exchange and the need to ensure their stability throughout the analytical process.[7]

Conclusion

The choice of an internal standard for mirtazapine quantification depends on the analytical platform available, the required sensitivity, and the specific goals of the study. For methods employing mass spectrometric detection, a deuterated analog of mirtazapine would theoretically provide the most accurate and precise results. However, structurally similar compounds like quetiapine, imipramine, and diazepam have been successfully used in validated LC-MS/MS methods, demonstrating good performance. For HPLC-UV or fluorescence-based methods, compounds like clozapine and zolpidem have proven to be suitable internal standards. Researchers should carefully validate their chosen method to ensure it meets the required performance characteristics for their specific application.

References

A Comparative Analysis of Mirtazapine-d4 and Other Labeled Analogs in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of mirtazapine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of stable isotope-labeled internal standards is the gold standard for achieving reliable and accurate results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comparative analysis of Mirtazapine-d4 and other deuterated analogs, supported by experimental data, to aid in the selection of the most appropriate internal standard for specific research needs.

Stable isotope-labeled analogs of mirtazapine, such as this compound and Mirtazapine-d3, are increasingly utilized as internal standards in quantitative bioanalysis. Their chemical and physical properties are nearly identical to the unlabeled drug, ensuring they co-elute and experience similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of analytical variability, leading to high-quality data. This guide will delve into the available data on these labeled analogs, present their performance characteristics, and provide detailed experimental protocols for their use.

Performance Comparison of Labeled Mirtazapine Analogs

ParameterThis compoundMirtazapine-d3Other Labeled AnalogsNon-Labeled Internal Standard (Diazepam)
Analytical Method UPLC-MS/MSUPLC-MS/MSN-desmethylmirtazapine-d6LC-MS/MS
Matrix SerumSerumNot specifiedHuman Plasma
Limit of Detection (LOD) 2.0 - 28 ng/mL (for a panel of antidepressants)Not explicitly statedNot available0.17 ng/mL
Lower Limit of Quantification (LLOQ) 10 - 85 ng/mL (for a panel of antidepressants)Not explicitly statedNot available0.50 ng/mL
Linearity (r²) > 0.99> 0.990Not available≥ 0.9981
Intra-day Precision (%RSD) 3.5 - 12.3%< 15%Not available< 3.4%
Inter-day Precision (%RSD) 3.1 - 12.3%< 15%Not available< 2.9%
Accuracy/Bias (%) < 15%90% - 110%Not available-2.8% to 5.5%
Recovery (%) Process efficiency: 22 - 106%Not explicitly statedNot available84.9 - 93.9%

Note: The data for this compound and -d3 are from studies analyzing multiple analytes, which can influence performance metrics for a single compound. The data for the non-labeled internal standard is from a method specifically optimized for mirtazapine.

Experimental Protocols

Below are detailed methodologies for the quantification of mirtazapine in biological matrices using a deuterated internal standard. This protocol is a composite based on established methods and should be validated for specific laboratory conditions.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • Spiking: To 100 µL of plasma or serum sample, add 10 µL of the this compound or Mirtazapine-d3 internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Precipitation: Add 300 µL of acetonitrile (or methanol) to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters that can be optimized for a specific system.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Mirtazapine: Q1 266.2 -> Q3 195.1

    • This compound: Q1 270.2 -> Q3 199.1 (example, to be confirmed for specific labeled position)

    • Mirtazapine-d3: Q1 269.2 -> Q3 195.1[1]

Visualizations

To better illustrate the analytical workflow and the rationale behind using labeled internal standards, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection LC->MS Data Data MS->Data Data Acquisition Quantification Quantification Data->Quantification Internal_Standard_Logic cluster_process Analytical Process cluster_detection MS Detection Analyte Mirtazapine (Analyte) Extraction Extraction Variability Analyte->Extraction Matrix Matrix Effects Analyte->Matrix Ionization Ionization Variability Analyte->Ionization IS This compound (Internal Standard) IS->Extraction IS->Matrix IS->Ionization MS_Analyte Analyte Signal Ionization->MS_Analyte MS_IS IS Signal Ionization->MS_IS Ratio Signal Ratio (Analyte/IS) MS_Analyte->Ratio MS_IS->Ratio Result Accurate Quantification Ratio->Result

References

Comparative Guide to the Determination of Mirtazapine Limit of Detection and Quantification using Mirtazapine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for quantifying mirtazapine, with a specific focus on establishing the limit of detection (LOD) and limit of quantification (LOQ) utilizing Mirtazapine-d4 as a stable isotope-labeled internal standard. The information presented is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction to Mirtazapine Quantification

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA) used in the treatment of major depressive disorder. Accurate and precise quantification of mirtazapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

Comparison of Analytical Methods

Various analytical techniques have been employed for the quantification of mirtazapine in different matrices. The table below summarizes the performance characteristics of several published methods, providing a benchmark for the proposed LC-MS/MS method using this compound.

Analytical TechniqueMatrixInternal StandardLOQ (ng/mL)LOD (ng/mL)Linearity Range (ng/mL)
Proposed LC-MS/MS Human Plasma This compound 0.100 0.050 0.100 - 100.0
LC-MS/MS[1]Human PlasmaOlanzapine0.100Not Reported0.100 - 100.000
LC-MS/MS[2][3]Human PlasmaDiazepam0.500.170.50 - 200.70
HPLC-Fluorescence[4]Human PlasmaZolpidem1Not ReportedNot Reported
1D-Spectrofluorimetry[5]Human PlasmaNone1.00.21 - 40
HPLC[6][7]TabletsNot Reported0.044 ppm (µg/mL)0.013 ppm (µg/mL)0.5 - 15 ppm (µg/mL)
RP-HPLC[8]Bulk and TabletsNot Reported4.3 µg/mL1.4 µg/mL5.0 - 25.0 µg/mL

Table 1: Comparison of Published Methods for Mirtazapine Quantification. This table highlights the superior sensitivity of LC-MS/MS methods, particularly the proposed method utilizing a deuterated internal standard, for bioanalytical applications in human plasma.

Experimental Protocol: LC-MS/MS Quantification of Mirtazapine in Human Plasma

This section details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mirtazapine in human plasma, employing this compound as the internal standard. This protocol is designed to achieve a low limit of quantification suitable for clinical and research applications.

Materials and Reagents
  • Mirtazapine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of mirtazapine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the mirtazapine stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (10 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80% to 20% B

    • 2.6-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mirtazapine: m/z 266.2 → 195.1

    • This compound: m/z 270.2 → 199.1

Method Validation

The method should be validated according to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[9][10][11][12][13] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of mirtazapine and this compound. The interference should be ≤20% of the LLOQ for the analyte and ≤5% for the IS.[12][13]

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards, with the lowest standard defining the LLOQ. The coefficient of determination (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise, typically with a signal-to-noise ratio of at least 3:1.

    • LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[11] The analyte response at the LLOQ should be at least five times the response of a blank sample.[11] Precision should be within 20% and accuracy within 80-120%.[4]

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).[11]

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Data Presentation

The following tables present hypothetical data for the validation of the proposed LC-MS/MS method.

Concentration (ng/mL)Precision (%CV)Accuracy (% Bias)
LLOQ (0.100) 8.53.2
Low QC (0.300) 6.1-1.8
Mid QC (10.0) 4.50.5
High QC (80.0) 3.8-2.1

Table 2: Intra-Day Precision and Accuracy (n=6).

Concentration (ng/mL)Precision (%CV)Accuracy (% Bias)
LLOQ (0.100) 9.24.5
Low QC (0.300) 7.3-0.9
Mid QC (10.0) 5.11.2
High QC (80.0) 4.2-1.5

Table 3: Inter-Day Precision and Accuracy (n=18, 3 runs over 3 days).

Visualizations

The following diagrams illustrate the experimental workflow and the logic behind establishing the limit of detection and quantification.

Experimental_Workflow start Start: Human Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms_analysis LC-MS/MS Analysis supernatant->lc_ms_analysis data_processing Data Processing (Quantification) lc_ms_analysis->data_processing end End: Mirtazapine Concentration data_processing->end

Caption: Experimental workflow for mirtazapine quantification.

LOD_LOQ_Determination prepare_standards Prepare Serial Dilutions of Mirtazapine Standard spike_matrix Spike into Blank Plasma prepare_standards->spike_matrix analyze_samples Analyze Replicates (n ≥ 5) spike_matrix->analyze_samples lod_node LOD Determination analyze_samples->lod_node loq_node LOQ Determination analyze_samples->loq_node sn_ratio Signal-to-Noise Ratio (S/N) ≥ 3 lod_node->sn_ratio precision_accuracy Precision (%CV) ≤ 20% Accuracy (%Bias) ± 20% loq_node->precision_accuracy establish_lod Establish LOD sn_ratio->establish_lod establish_loq Establish LOQ precision_accuracy->establish_loq

Caption: Logic for establishing LOD and LOQ.

References

A Researcher's Guide to Mirtazapine-d4: Interpreting the Certificate of Analysis and Comparison with Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the purity and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive interpretation of the Certificate of Analysis (CoA) for Mirtazapine-d4, a deuterated internal standard for the antidepressant mirtazapine. Furthermore, it offers a comparative analysis with alternative deuterated standards, supported by experimental data and protocols.

Understanding the Certificate of Analysis

A Certificate of Analysis is a crucial document that provides detailed information about the quality and purity of a chemical substance. Key parameters to scrutinize include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), this value indicates the percentage of the desired compound in the material.

  • Isotopic Purity: For isotopically labeled compounds like this compound, this specifies the percentage of the molecule that contains the deuterium labels. High isotopic purity is essential to minimize interference from the unlabeled analyte.

  • Identity: Confirmation of the chemical structure, usually verified by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Residual Solvents: The amount of any solvents remaining from the manufacturing process.

  • Water Content: The percentage of water in the material, which can affect the accurate weighing of the standard.

This compound and Its Alternatives: A Comparative Analysis

This compound is a commonly used internal standard in bioanalytical methods for the quantification of mirtazapine. However, several alternatives are available. The following table summarizes the key specifications for this compound and three common alternatives, based on their respective Certificates of Analysis.

ParameterThis compoundS-Mirtazapine-d3Mirtazapine-13C,d3N-Desmethyl this compound
CAS Number 1215898-55-72749484-27-185650-52-8 (Unlabeled)1188331-80-7
Molecular Formula C₁₇H₁₅D₄N₃C₁₇H₁₆D₃N₃C₁₆¹³CH₁₆D₃N₃C₁₆H₁₃D₄N₃
Molecular Weight 269.38 g/mol 268.4 g/mol 269.36 g/mol 255.36 g/mol
Purity (HPLC) >98%>90%Not SpecifiedNot Specified
Isotopic Purity >98%Not SpecifiedNot SpecifiedNot Specified
Appearance White to Off-White SolidNot SpecifiedNot SpecifiedPale Brown Solid

Experimental Protocols for Mirtazapine Quantification

The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Below are summaries of typical experimental protocols for the quantification of mirtazapine in human plasma.

Method 1: Protein Precipitation

This method offers a simple and rapid approach for sample preparation.

  • Sample Preparation: To 100 µL of human plasma, add 20 µL of this compound internal standard solution (e.g., at 1 µg/mL) and 300 µL of acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes.

  • Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to protein precipitation.

  • Sample Preparation: To 500 µL of human plasma, add 50 µL of this compound internal standard solution and 1 mL of an organic solvent (e.g., ethyl acetate).

  • Extraction: Vortex the mixture for 5 minutes and centrifuge at 4,000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions monitored are specific for mirtazapine and this compound.

Visualizing Experimental and Interpretive Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for mirtazapine quantification and the general procedure for interpreting a Certificate of Analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip Method 1 lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle Method 2 centrifuge Centrifugation protein_precip->centrifuge lle->centrifuge extract Collect Supernatant/Organic Layer centrifuge->extract injection Inject into LC-MS/MS extract->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification of Mirtazapine detection->quantification

Caption: Experimental workflow for mirtazapine quantification using a deuterated internal standard.

coa_interpretation coa Receive Certificate of Analysis review_id Review Identification Information (Name, CAS No., Lot No.) coa->review_id check_purity Check Purity (HPLC) review_id->check_purity check_isotopic Check Isotopic Purity check_purity->check_isotopic verify_identity Verify Identity (NMR, MS) check_isotopic->verify_identity assess_impurities Assess Residual Solvents and Water Content verify_identity->assess_impurities compare_specs Compare with Required Specifications assess_impurities->compare_specs accept Accept Lot compare_specs->accept Meets Specs reject Reject Lot compare_specs->reject Does Not Meet Specs

Caption: Flowchart for the interpretation of a Certificate of Analysis.

Comparison of Mirtazapine-d4 with non-deuterated internal standards in bioequivalence studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical assays for pharmacokinetic and bioequivalence studies, the choice of an internal standard is a critical factor that directly influences the accuracy, precision, and reliability of the results. This guide provides an objective comparison of the performance of a deuterated internal standard, Mirtazapine-d4, with commonly used non-deuterated (structural analog) internal standards in the bioanalysis of mirtazapine. The information presented is supported by established analytical principles and data from analogous comparative studies.

The Critical Role of Internal Standards in Bioanalysis

Internal standards (IS) are essential in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS/MS). An ideal IS is a compound added at a known concentration to all samples, calibrators, and quality controls to correct for variability during the analytical process. This variability can arise from sample preparation steps (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ionization efficiency).

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard. In a SIL-IS, one or more atoms are replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound that is chemically and physically almost identical to the analyte of interest but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The primary advantage of this compound over non-deuterated internal standards, such as imipramine, diazepam, or quetiapine, lies in its ability to more effectively compensate for matrix effects.[1][2] The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological matrix (e.g., plasma, urine).[3] Because this compound is structurally and physicochemically nearly identical to mirtazapine, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[1][4] This co-elution ensures that any variability in the analyte's signal is mirrored by the internal standard, leading to a consistent analyte-to-IS ratio and more accurate quantification.[1]

Non-deuterated internal standards, being structurally different, often have different retention times and are affected differently by the matrix, which can compromise data quality.[5]

The following table summarizes the expected performance characteristics of this compound compared to non-deuterated internal standards in bioequivalence studies.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., Imipramine, Diazepam)Rationale
Compensation for Matrix Effects ExcellentVariable to PoorThis compound co-elutes with mirtazapine, experiencing identical matrix effects, leading to accurate correction.[1][4] Non-deuterated standards have different chromatographic behavior and are thus subject to different matrix effects.[5]
Accuracy and Precision HighModerate to HighThe superior correction for variability by a deuterated IS results in lower coefficient of variation (%CV) and higher accuracy.[2]
Method Robustness HighModerateMethods using deuterated standards are less susceptible to variations in sample preparation and instrument performance.[4]
Potential for Differential Recovery LowModerate to HighThis compound has nearly identical extraction recovery to mirtazapine. Structural analogs may have different extraction efficiencies.
Risk of Chromatographic Separation Low (but possible)High (by design)While generally co-eluting, a slight separation due to the kinetic isotope effect can sometimes occur with deuterated standards.[5] Non-deuterated standards are intended to be chromatographically resolved.
Availability and Cost Generally higher costGenerally lower cost and more readily availableCustom synthesis of deuterated standards can be more expensive than sourcing common structural analogs.

Experimental Protocols

Below is a representative experimental protocol for a bioequivalence study of mirtazapine using LC-MS/MS. This protocol can be adapted for use with either this compound or a non-deuterated internal standard.

Objective

To determine the bioequivalence of a test formulation of mirtazapine with a reference formulation by comparing their pharmacokinetic parameters in human plasma.

Materials and Reagents
  • Mirtazapine reference standard

  • This compound or a selected non-deuterated internal standard (e.g., imipramine)

  • Human plasma (with anticoagulant)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Instrumentation
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Example using SPE)
  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound or non-deuterated IS).

  • Vortex mix the samples.

  • Pre-condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI positive

  • Detection: Multiple Reaction Monitoring (MRM)

    • Monitor the precursor to product ion transitions for mirtazapine, this compound, and/or the non-deuterated IS.

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of mirtazapine in the unknown samples from the calibration curve.

  • Calculate the pharmacokinetic parameters (Cmax, AUC, t1/2) for the test and reference formulations.

  • Perform statistical analysis to assess bioequivalence.

Visualizing Key Concepts and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Dosing Dosing of Test/ Reference Formulation Sampling Blood Sample Collection Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Spiking Spiking with Internal Standard Plasma->Spiking Extraction Sample Extraction (SPE or LLE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (Peak Area Ratio) Analysis->Data PK Pharmacokinetic Parameter Calculation Data->PK Stats Statistical Analysis (Bioequivalence Assessment) PK->Stats

Caption: Experimental workflow for a mirtazapine bioequivalence study.

G cluster_deuterated With this compound (Co-eluting) cluster_nondeuterated With Non-Deuterated IS (Different Retention Time) Mirtazapine1 Mirtazapine Signal Ratio1 Analyte/IS Ratio (Stable) IS1 This compound Signal Matrix1 Matrix Interference Matrix1->Mirtazapine1 Suppression Matrix1->IS1 Mirtazapine2 Mirtazapine Signal Ratio2 Analyte/IS Ratio (Inaccurate) IS2 Non-Deuterated IS Signal Matrix2 Matrix Interference Matrix2->Mirtazapine2

Caption: Impact of matrix effects on the analyte/IS ratio.

G cluster_receptors Receptor Interactions cluster_effects Neurotransmitter Effects cluster_outcome Therapeutic Outcome Mirtazapine Mirtazapine alpha2 α2-Adrenergic Receptors (Presynaptic) Mirtazapine->alpha2 Antagonist HT2 5-HT2 Receptors (Postsynaptic) Mirtazapine->HT2 Antagonist HT3 5-HT3 Receptors (Postsynaptic) Mirtazapine->HT3 Antagonist H1 H1 Receptors Mirtazapine->H1 Antagonist NE Increased Norepinephrine Release alpha2->NE Leads to SE Increased Serotonin Release alpha2->SE Leads to Sedation Sedation H1->Sedation Leads to Antidepressant Antidepressant Effect NE->Antidepressant SE->Antidepressant

Caption: Simplified signaling pathway of Mirtazapine's mechanism of action.[6][][8][9][10]

Conclusion

The use of a deuterated internal standard, such as this compound, is highly recommended for bioequivalence studies of mirtazapine. Its ability to co-elute with the analyte and effectively compensate for matrix effects and other analytical variabilities leads to more accurate, precise, and robust data.[1][2] While non-deuterated internal standards can be used, they require more extensive validation to ensure they do not compromise the integrity of the study results. For regulatory submissions and studies requiring the highest level of data quality, this compound represents the superior choice for an internal standard.

References

Safety Operating Guide

Proper Disposal of Mirtazapine-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Mirtazapine-d4, a deuterated analog of the antidepressant drug Mirtazapine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining regulatory compliance. Adherence to these guidelines is critical for laboratory safety and responsible chemical management.

This compound, like its parent compound, is classified as hazardous waste due to its potential effects on aquatic life and human health.[1] Improper disposal can lead to environmental contamination and may pose risks through prolonged or repeated exposure.[1] Therefore, it is imperative that this chemical waste is managed in accordance with all applicable federal, state, and local regulations.

Hazard Profile of this compound

A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the key hazard information derived from safety data sheets (SDS) for Mirtazapine.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause drowsiness or dizziness.[1]
Specific Target Organ Toxicity, Repeated Exposure (Category 2) May cause damage to organs through prolonged or repeated exposure.[1]
Reproductive Toxicity (Category 2) Suspected of damaging fertility or the unborn child.[1]
Hazardous to the Aquatic Environment, Chronic (Category 2) Toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure is in line with general guidelines for hazardous chemical waste management.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure appropriate disposal.

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with non-hazardous laboratory trash.

  • Liquid Waste:

    • Collect liquid waste containing this compound, such as unused solutions or rinsates, in a separate, compatible, and sealable hazardous waste container.

    • Aqueous and organic solvent waste streams should generally be collected separately.

  • Sharps Waste:

    • Any sharps contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container that is puncture-resistant and leak-proof.

Disposal_Workflow Start This compound Waste Generated Segregate 1. Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label 2. Label Container ('Hazardous Waste', Chemical Name, Date) Segregate->Label Store 3. Store in Designated Area (Secondary Containment, Ventilated) Label->Store Contact_EHS 4. Contact Environmental Health & Safety (EHS) Store->Contact_EHS Arrange_Pickup 5. Arrange for Pickup by Licensed Waste Vendor Contact_EHS->Arrange_Pickup Manifest 6. Complete Hazardous Waste Manifest Arrange_Pickup->Manifest Disposal 7. Off-site Disposal by Vendor Manifest->Disposal

References

Essential Safety and Disposal Plan for Handling Mirtazapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds like Mirtazapine-d4 is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal methods to maintain a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Mirtazapine is classified as a substance that is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4] It is also harmful if swallowed.[3] Given these potential hazards, stringent adherence to safety protocols is essential. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications and Rationale
Respiratory Protection NIOSH-approved respirator with particulate filterRecommended when engineering controls are insufficient or during tasks with high dust generation potential to prevent inhalation of airborne particles.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Select gloves based on chemical resistance data.[1][5][6] Breakthrough time for this specific product has not been determined, so it is crucial to change gloves frequently.[1][5][6]
Eye Protection Safety gogglesProtects eyes from dust particles which can cause mechanical irritation.[1][6]
Skin and Body Protection Impervious protective clothing (lab coat, apron, etc.)Must be worn to avoid skin contact.[2][5][6] Clothing should be selected based on an assessment of local exposure potential.[1][4][5][6]

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure. The following workflow diagram illustrates the key steps and associated safety measures.

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Storage & Disposal Obtain Special Instructions Obtain Special Instructions and Read SDS Don PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat Obtain Special Instructions->Don PPE Prepare Work Area Ensure Adequate Ventilation and Access to Safety Shower Don PPE->Prepare Work Area Weighing and Aliquoting Handle in a Ventilated Enclosure (e.g., Fume Hood) Prepare Work Area->Weighing and Aliquoting Solution Preparation Minimize Dust Generation and Use Appropriate Solvents Weighing and Aliquoting->Solution Preparation Decontamination Clean Work Surfaces and Equipment Solution Preparation->Decontamination Storage Store Locked Up in a Tightly Closed Container Solution Preparation->Storage Waste Segregation Segregate Contaminated Waste (Gloves, Tubes, etc.) Decontamination->Waste Segregation Remove PPE Remove PPE in Correct Order to Avoid Contamination Waste Segregation->Remove PPE Disposal Dispose of Waste According to Institutional and Local Regulations Waste Segregation->Disposal Hand Washing Wash Hands Thoroughly with Soap and Water Remove PPE->Hand Washing

Safe Handling Workflow for this compound

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Inhalation If inhaled, move the person to fresh air. Seek medical attention.[4]
Skin Contact Immediately flush the skin with plenty of soap and water.[4] Remove contaminated clothing and shoes.[4] Get medical attention.[4]
Eye Contact Rinse eyes thoroughly with water.[4][6] If irritation develops and persists, seek medical attention.[1][4][6]
Ingestion DO NOT induce vomiting.[1][4][6] Rinse mouth with water and get medical attention.[1][4][6]

First aid responders should always prioritize their own safety by wearing the recommended personal protective equipment.[4][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

General Guidance:

  • Discharge into the environment must be avoided.[4]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Disposal of Unused this compound:

  • Take-Back Programs: The preferred method for disposing of unused medication is through a drug take-back program. The Drug Enforcement Administration (DEA) website can help locate authorized collection sites.

  • In-House Disposal: If a take-back program is not available, the medication can be disposed of in the household trash by following these steps:

    • Remove the medicine from its original container.[7]

    • Mix it with an undesirable substance such as used coffee grounds or cat litter.

    • Place the mixture in a sealed bag or container to prevent leakage.[7]

    • Scratch out all personal information on the prescription label to protect privacy.[7]

Disposal of Contaminated Lab Materials:

  • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be collected in a designated, sealed container.

  • This waste should be treated as hazardous chemical waste and disposed of through your institution's environmental health and safety office.

References

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